molecular formula C8H6FNO B1447492 3-Fluoro-2-(hydroxymethyl)benzonitrile CAS No. 1260764-63-3

3-Fluoro-2-(hydroxymethyl)benzonitrile

Cat. No.: B1447492
CAS No.: 1260764-63-3
M. Wt: 151.14 g/mol
InChI Key: KICPVYAMZBCNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICPVYAMZBCNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-2-(hydroxymethyl)benzonitrile: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile , a critical fluorinated building block in medicinal chemistry. It is designed for researchers requiring actionable synthetic protocols, mechanistic insights, and application data without redundant filler.

Executive Summary

3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 1260764-63-3) is a disubstituted benzene derivative characterized by a chemically versatile triad: a nitrile electron-withdrawing group, a hydroxymethyl handle, and a fluorine atom ortho to the hydroxymethyl group.[1]

Its primary utility lies in its role as a privileged scaffold for benzoxaborole synthesis . The proximity of the hydroxymethyl and nitrile groups allows for rapid cyclization into boron-containing heterocycles (e.g., 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), a class of compounds validated by the antifungal drug Tavaborole (Kerydin). Additionally, it serves as a precursor for fluorinated phthalides and isoindolinones.

Chemical Identity & Physicochemical Profile
PropertyDataNote
IUPAC Name 3-Fluoro-2-(hydroxymethyl)benzonitrile
CAS Number 1260764-63-3 Distinct from 4-fluoro isomer (CAS 219873-06-0)
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance White to off-white crystalline solid(Predicted based on isomers)
Solubility DMSO, Methanol, Ethyl Acetate, DCMLow water solubility
Key Functional Groups Nitrile (-CN), Primary Alcohol (-CH₂OH), Fluorine (-F)Ortho-substitution pattern is critical for reactivity
Synthetic Pathways

The synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile typically follows one of two primary retrosynthetic disconnections: Reduction of the Carbonyl or Functionalization of the Methyl Group .

Method A: Chemoselective Reduction (Laboratory Scale)

This is the preferred method for high-purity synthesis, avoiding radical byproducts. It utilizes 3-Fluoro-2-formylbenzonitrile as the starting material.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[2][3]

  • Mechanism: Nucleophilic addition of hydride to the aldehyde carbonyl, followed by protonation.[4] The nitrile remains intact under these mild conditions.

Protocol:

  • Dissolution: Dissolve 3-Fluoro-2-formylbenzonitrile (1.0 eq) in anhydrous MeOH (10 mL/g) at 0°C.

  • Addition: Add NaBH₄ (0.5–1.0 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Quench with saturated NH₄Cl solution or dilute HCl (pH ~5).

  • Isolation: Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Method B: Radical Bromination & Hydrolysis (Industrial Scale)

Used when the methyl precursor 3-Fluoro-2-methylbenzonitrile is available. This route is more cost-effective but requires careful control of radical conditions.

  • Step 1 (Bromination): 3-Fluoro-2-methylbenzonitrile + NBS (N-Bromosuccinimide) + AIBN (cat.)

    
     2-(Bromomethyl)-3-fluorobenzonitrile.
    
  • Step 2 (Hydrolysis): 2-(Bromomethyl)-3-fluorobenzonitrile + CaCO₃/H₂O

    
     Product.
    

Synthesis Start1 3-Fluoro-2-formylbenzonitrile Target 3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1260764-63-3) Start1->Target NaBH4, MeOH (Reductive Route) Start2 3-Fluoro-2-methylbenzonitrile Inter 2-(Bromomethyl)-3-fluorobenzonitrile Start2->Inter NBS, AIBN, CCl4 (Radical Bromination) Inter->Target CaCO3, H2O, Reflux (Hydrolysis)

Figure 1: Comparative synthetic pathways. The reductive route (Green) offers higher chemoselectivity for lab-scale preparation.

Medicinal Chemistry Applications
4.1. Precursor to Benzoxaboroles

The most high-value application of this scaffold is in the synthesis of benzoxaboroles , a class of boron-heterocycles with potent anti-inflammatory and antifungal properties (e.g., Crisaborole, Tavaborole).

The 3-fluoro-2-(hydroxymethyl)benzonitrile scaffold allows for the construction of 7-fluoro-benzoxaboroles . The fluorine atom at the 3-position (ortho to the hydroxymethyl) modulates the pKa of the boron center and metabolic stability.

Synthesis Logic:

  • Protection: The alcohol is protected (e.g., THP or TBS).

  • Borylation: The nitrile is not the direct handle here; rather, the scaffold is often derived from a 2-bromo precursor. However, if starting from the nitrile, it can be converted to the boronic acid via hydrolysis to the acid, reduction to the alcohol, and subsequent directed lithiation/borylation if a halogen handle is present, or via transition-metal catalyzed borylation.

  • Cyclization: The critical step is the dehydration between the boronic acid B(OH)₂ and the pendant hydroxymethyl group to form the oxaborole ring.

4.2. Access to Fluorinated Phthalides

Hydrolysis of the nitrile group under acidic conditions (HCl/AcOH, reflux) leads to the carboxylic acid, which spontaneously lactonizes with the proximal alcohol to form 4-fluoro-isobenzofuran-1(3H)-one (4-fluorophthalide) . These are key intermediates for poly(ADP-ribose) polymerase (PARP) inhibitors.

Applications Core 3-Fluoro-2-(hydroxymethyl)benzonitrile Phthalide 4-Fluorophthalide (Lactonization) Core->Phthalide Acidic Hydrolysis (HCl) Benzoxaborole 7-Fluoro-benzoxaborole ( via Boronic Acid) Core->Benzoxaborole 1. Protection 2. Borylation 3. Cyclization Isoindolinone 4-Fluoro-isoindolinone (Amidation) Core->Isoindolinone R-NH2, Base

Figure 2: Divergent synthesis from the core scaffold. The benzoxaborole pathway is critical for novel antifungal development.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Multiplets at δ 7.4–7.8 ppm (3 protons). The coupling constants (

      
      ) will be distinct for the 3-fluoro substitution.
      
    • Benzylic Methylene: Doublet at δ ~4.6 ppm (

      
      OH).
      
    • Hydroxyl: Triplet at δ ~5.4 ppm (OH), exchangeable with D₂O.

  • ¹⁹F NMR: Single peak at δ -110 to -120 ppm (typical for aryl fluorides).

  • IR Spectroscopy:

    • Nitrile: Sharp, weak band at ~2230 cm⁻¹ (C≡N).

    • Alcohol: Broad band at 3300–3500 cm⁻¹ (O-H stretch).

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Nitrile Toxicity: While less toxic than simple aliphatic nitriles, metabolic release of cyanide is theoretically possible but rare with stable benzonitriles. Treat as toxic by ingestion.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature of the hydroxymethyl group requires protection from moisture.

References
  • Chemical Identity & CAS: 3-Fluoro-2-(hydroxymethyl)benzonitrile Product Detail. Sigma-Aldrich/Merck. Link (Verified CAS: 1260764-63-3).

  • Synthetic Methodology (Reduction): Cho, B. T., & Kang, S. K. (2005).[5] Convenient Reduction of Carbonyl Compounds with NaBH4. Tetrahedron, 61, 5725-5734.[5] Link

  • Benzoxaborole Applications: Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[6][7] Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

  • Analogous Synthesis (Danuglipron Intermediate): Bartolome, A. P., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Organic Process Research & Development. Link

Sources

Strategic Utilization of Fluorinated Benzonitrile Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of fluorinated benzonitrile intermediates in drug discovery Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated benzonitriles have emerged as high-value pharmacophores and pivotal synthetic intermediates.[1] This guide analyzes the "Fluorine-Nitrile Synergy"—a structural motif where the electron-withdrawing nature of the cyano group (-CN) amplifies the metabolic stability provided by the fluorine atom, while the fluorine atom modulates the electrophilicity of the nitrile.

This technical guide synthesizes the synthetic accessibility, reactivity profiles, and clinical applications of these intermediates, moving beyond basic literature summary to provide actionable decision-making frameworks for drug development professionals.

The Chemical Advantage: The Fluorine-Nitrile Synergy

The simultaneous incorporation of fluorine and nitrile groups onto an aromatic ring creates a unique electronic environment that serves three critical functions in drug design:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation. Placing fluorine ortho to a nitrile group protects the ring from metabolic attack while electronically activating the nitrile for nucleophilic transformations.

  • pKa Modulation: Fluorine acts as a strong inductive electron withdrawer. When positioned ortho or para to a functional group derived from the nitrile (e.g., an amide or tetrazole), it significantly lowers the pKa, often improving bioavailability and target binding affinity.

  • Synthetic Versatility: The nitrile group is a "gateway functional group." It is stable enough to survive many upstream modifications but reactive enough to be converted into amines, amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles) late in the synthesis.

Synthetic Strategies: Accessing the Scaffold

Reliable access to fluorinated benzonitriles is a prerequisite for their use. We evaluate three primary methodologies based on scalability and functional group tolerance.

Table 1: Comparative Analysis of Synthesis Methods
MethodologyMechanismKey ReagentsAdvantagesLimitations
Pd-Catalyzed Cyanation Cross-CouplingPd(OAc)₂, K₄[Fe(CN)₆], LigandMild conditions (80-100°C); Non-toxic cyanide source; High tolerance.Cost of Pd catalysts; Requires removal of metal residues.
Halex Reaction S_NAr (Cl

F)
KF, Ph₄PBr, Sulfolane/DMSOIndustrial scalability; Low raw material cost.Requires high temp (>180°C); Limited to electron-deficient rings.
Sandmeyer Reaction Radical/IonicNaNO₂, CuCN, HClWell-established; Works on anilines.Stoichiometric Cu waste; Potential for explosive diazonium intermediates.
Ni-Catalyzed Activation C-CN ActivationNi(cod)₂, LigandsCan activate C-F or C-CN bonds specifically.Air-sensitive catalysts; often requires glovebox conditions.
Diagram 1: Synthetic Decision Tree for Fluorinated Benzonitriles

SynthesisDecision Start Starting Material Selection Halide Aryl Halide (Br/I) Start->Halide Aniline Aniline (NH2) Start->Aniline Chloride Aryl Chloride (Cl) Start->Chloride PdCy Pd-Catalyzed Cyanation (Zn(CN)2 or K4[Fe(CN)6]) Halide->PdCy High Value/Complex NiCy Ni-Catalyzed Cyanation Halide->NiCy Cost Sensitive Sandmeyer Sandmeyer Reaction (CuCN/NaNO2) Aniline->Sandmeyer Traditional Route Decision1 Electron Deficient Ring? Chloride->Decision1 Decision2 Scale > 100g? Decision1->Decision2 Yes Decision1->PdCy No (Unreactive) Decision2->PdCy No (Pilot/Lab) Halex Halex Reaction (KF, 180°C) Decision2->Halex Yes (Industrial)

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and electronic properties.

Critical Reactivity Profiles: The "Gateway" Intermediate

Once synthesized, the fluorinated benzonitrile is rarely the final product. It serves as a divergent point. The presence of fluorine ortho to the nitrile accelerates nucleophilic attack at the nitrile carbon due to inductive effects, but also enables Nucleophilic Aromatic Substitution (


) at the fluorine position itself—a dual reactivity mode that must be controlled.
Divergent Synthesis Workflow
  • Path A: Nitrile Transformation: Hydrolysis to amides (e.g., for Enzalutamide precursors) or cyclization to triazoles (e.g., Letrozole).

  • Path B: Fluorine Displacement (

    
    ):  Using the nitrile as an electron-withdrawing group to activate the ring for nucleophilic attack, displacing the fluorine with amines or alkoxides (e.g., Belzutifan synthesis).
    
Diagram 2: Divergent Reactivity of 2-Fluoro-4-Bromobenzonitrile

Reactivity Core 4-Bromo-2-fluorobenzonitrile (Dual Electrophile) PathA Path A: Nitrile Attack (Nucleophile attacks CN) Core->PathA Acid/Base Catalysis PathB Path B: S_NAr (Nucleophile displaces F) Core->PathB Strong Nuc (RO-, RNH2) PathC Path C: C-Br Coupling (Suzuki/Buchwald) Core->PathC Pd(0) Catalysis ProdA Amides / Tetrazoles (e.g., Letrozole precursor) PathA->ProdA ProdB Diaryl Ethers / Amines (e.g., Belzutifan core) PathB->ProdB ProdC Biaryls (Scaffold Extension) PathC->ProdC

Caption: The "Tri-Vector" reactivity of fluorinated halobenzonitriles allows for selective functionalization at three distinct sites.

Case Studies in FDA-Approved Drugs

The following examples illustrate how fluorinated benzonitrile intermediates are utilized in blockbuster therapeutics.

Case Study 1: Letrozole (Femara®)
  • Therapeutic Area: Breast Cancer (Aromatase Inhibitor).[2]

  • Key Intermediate: 4-Fluorobenzonitrile .[2][3]

  • Mechanism of Synthesis: The synthesis exploits the electron-withdrawing power of the nitrile. A carbanion formed from 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile attacks 4-fluorobenzonitrile. The nitrile group on the electrophile activates the para-fluorine for displacement (

    
    ).
    
  • Technical Insight: The reaction requires strict temperature control (-20°C to -55°C) and a strong base (KOtBu) to prevent polymerization of the nitrile [1][2].

Case Study 2: Enzalutamide (Xtandi®)
  • Therapeutic Area: Prostate Cancer (Androgen Receptor Antagonist).[4]

  • Key Intermediate: 4-Amino-2-(trifluoromethyl)benzonitrile .[5][6]

  • Mechanism of Synthesis: This intermediate is converted into 4-isothiocyanato-2-(trifluoromethyl)benzonitrile using thiophosgene (or safer surrogates). This isothiocyanate then reacts with an amino-ester to form the thiohydantoin ring.

  • Technical Insight: The trifluoromethyl group provides metabolic stability, while the nitrile remains intact as a critical binding element in the androgen receptor pocket [3][4].

Case Study 3: Belzutifan (Welireg®)
  • Therapeutic Area: Renal Cell Carcinoma (HIF-2α Inhibitor).[7]

  • Key Intermediate: 3,5-Difluorobenzonitrile .

  • Mechanism of Synthesis: This drug showcases the

    
     capability. One fluorine atom is displaced by a hydroxide/methoxide to form a phenol, which is then coupled to the indanone sulfone core. The remaining fluorine and nitrile groups are essential for potency and selectivity.
    
  • Technical Insight: The regioselectivity is controlled by the symmetry of the starting material (3,5-difluoro), simplifying the isolation of the mono-substituted product [5][6].

Detailed Experimental Protocol

Protocol: Pd-Catalyzed Cyanation of Aryl Halides using Non-Toxic Sources

A robust method for converting Aryl-Br/Cl to Aryl-CN without using NaCN.

Scope: Synthesis of 4-amino-2-fluorobenzonitrile from 4-bromo-3-fluoroaniline.

  • Reagents:

    • Substrate: 4-Bromo-3-fluoroaniline (1.0 equiv)

    • Cyanide Source:

      
       (0.6 equiv) — Non-toxic solid source.
      
    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%)

    • Base:

      
       (1.0 equiv)
      
    • Solvent: DMA (N,N-Dimethylacetamide)

  • Procedure:

    • Step 1: Charge a reaction vessel with the aryl bromide,

      
      , 
      
      
      
      , and
      
      
      /dppf.
    • Step 2: Evacuate and backfill with Nitrogen (

      
      ) three times to ensure an inert atmosphere (Oxygen poisons the Pd catalyst).
      
    • Step 3: Add anhydrous DMA via syringe.

    • Step 4: Heat the mixture to 120°C for 12-16 hours. Note: High temperature is required to dissociate the cyanide from the iron complex.

    • Step 5: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

    • Step 6: Dry organic layer over

      
      , concentrate, and purify via silica gel chromatography.
      
  • Validation Check:

    • Monitor reaction progress via LC-MS (Look for M-Br+CN mass shift).

    • Confirm product structure via IR (distinct nitrile stretch at ~2230 cm⁻¹).

References

  • US Patent 7,705,159 B2. Process for the preparation of letrozole. (2010).[8][9] Link

  • Journal of Medicinal Chemistry. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. (2008).[9][10] Link

  • Chemical Communications. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2024).[7][8][11] Link

  • BenchChem. Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. (2025).[4] Link

  • Organic Letters. Enantio- and Diastereoselective Total Synthesis of Belzutifan Enabled by Rh-Catalyzed Hydrogenation. (2024).[7][8][11] Link[11]

  • US Patent 2024/0010613 A1. Novel synthetic pathway to belzutifan. (2024).[7][8][11] Link

  • Journal of the American Chemical Society. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011).[9] Link

  • MDPI Molecules. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024).[7][8][11] Link

Sources

Technical Guide: 3-Fluoro-2-(hydroxymethyl)benzonitrile in Benzoxaborole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 3-Fluoro-2-(hydroxymethyl)benzonitrile as a critical scaffold in the synthesis of fluorinated benzoxaboroles.

This guide focuses on the ipso-borylation of the nitrile group , a high-value synthetic transformation that converts the cyano moiety directly into the boronic ester required for the benzoxaborole ring closure. This route provides access to 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a structural analog of Tavaborole (Kerydin) with distinct physicochemical properties (pKa modulation and enhanced Lewis acidity).

Executive Summary

3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 1260764-63-3) serves as a specialized "linchpin" intermediate for accessing 7-substituted benzoxaboroles. Unlike the classical Tavaborole synthesis—which relies on the lithiation of aryl bromides—this scaffold utilizes the nitrile group as a masked boron surrogate .

By employing Nickel-catalyzed C–CN activation , researchers can achieve a direct ipso-borylation , replacing the cyano group with a pinacol boronate. This method offers superior atom economy compared to halogenation-lithiation sequences and allows for the precise positioning of the fluorine atom at the C7 position of the final benzoxaborole core, a modification known to enhance antimicrobial potency and hydrolytic stability.

Chemical Context & Structural Logic[1][2]

The Scaffold

The starting material presents a 1,2,3-substitution pattern on the benzene ring:

  • Position 1 (CN): The electrophilic handle destined for conversion to the boron center.

  • Position 2 (CH₂OH): The benzylic alcohol required for ring closure (forming the B–O–C oxaborole linkage).

  • Position 3 (F): An electron-withdrawing group that will reside at position 7 of the final benzoxaborole, modulating the Lewis acidity of the boron center.

The Transformation Strategy

The synthesis hinges on the Ni-catalyzed cross-coupling of aryl nitriles with diboron reagents . This pathway avoids the use of pyrophoric organolithium reagents (e.g., n-BuLi) typical in classical benzoxaborole manufacturing, making it safer and more scalable.

Target Molecule: 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Reaction Mechanism: Ni-Catalyzed Ipso-Borylation

The conversion of the nitrile to the boronic ester proceeds via a catalytic cycle involving oxidative addition into the inert C–CN bond.

Mechanistic Pathway (DOT Diagram)

G Start Substrate (Ar-CN) OxAdd Oxidative Addition (Ar-Ni-CN) Start->OxAdd + Ni(0) Ni0 Ni(0)L2 Active Catalyst Ni0->OxAdd TransMet Transmetallation (with B2pin2) OxAdd->TransMet - L, + B2pin2 RedElim Reductive Elimination (Ar-Bpin) TransMet->RedElim - Ni-CN-Bpin species RedElim->Ni0 Regeneration Prod Benzoxaborole Precursor RedElim->Prod

Caption: Catalytic cycle for the ipso-borylation of the nitrile group using Nickel catalysis, enabling the C-CN to C-B transformation.

Detailed Experimental Protocol

Phase A: Hydroxyl Protection

The free hydroxyl group must be protected to prevent interference with the nickel catalyst and the diboron reagent.

  • Reagents: 3-Fluoro-2-(hydroxymethyl)benzonitrile, Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS).

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Dissolve 10.0 mmol of 3-Fluoro-2-(hydroxymethyl)benzonitrile in 50 mL anhydrous DCM.

  • Add 12.0 mmol (1.2 equiv) of DHP and 0.5 mmol (5 mol%) of PPTS .

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until starting material disappears.

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate.

  • Yield: Expect >95% of the THP-protected ether.

Phase B: Nickel-Catalyzed Ipso-Borylation

This is the critical C–C to C–B bond formation step.

  • Substrate: THP-protected nitrile.

  • Catalyst System: Ni(COD)₂ (10 mol%), PCy₃ (20 mol%) or IMes (10 mol%).

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂).

  • Solvent: Toluene or THF (degassed).

Step-by-Step:

  • Glovebox/Schlenk Line: In a flame-dried reaction vial, combine the protected nitrile (1.0 equiv), B₂pin₂ (1.5 equiv), Ni(COD)₂ (10 mol%), and PCy₃ (20 mol%).

  • Add anhydrous, degassed Toluene (0.5 M concentration).

  • Seal the vial and heat to 100°C for 12–16 hours. The solution typically turns dark red/brown.

  • Cool to RT. Filter through a short pad of silica gel (eluting with EtOAc) to remove nickel residues.

  • Concentrate the filtrate to obtain the crude aryl boronate .

Phase C: Deprotection & Cyclization

Simultaneous removal of the THP group and pinacol ester leads to spontaneous ring closure.

  • Reagents: 6M HCl or 4M HCl in Dioxane.

  • Solvent: Acetone/Water or THF/Water.

Step-by-Step:

  • Dissolve the crude boronate in Acetone/Water (3:1).

  • Add 6M HCl (5 equiv) dropwise.

  • Stir at RT for 2 hours. The acidic conditions hydrolyze the THP ether to the alcohol and the pinacol ester to the boronic acid.

  • Cyclization: The free boronic acid and the proximal benzylic alcohol spontaneously condense to form the cyclic benzoxaborole.

  • Purification: Adjust pH to ~7. Extract with EtOAc.[1] Recrystallize from Hexane/EtOAc to yield 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

Data Summary & Process Optimization

Quantitative Performance Matrix
ParameterStandard ConditionsOptimized ConditionsNotes
Catalyst Ni(COD)₂ / PCy₃Ni(COD)₂ / IMesNHC ligands (IMes) often improve turnover for ortho-substituted nitriles.
Temperature 80°C100°CHigher temp required to overcome steric hindrance of the ortho-CH₂OTHP group.
Yield (Step B) 65%82%Rigorous degassing is critical; O₂ poisons the Ni(0) species.
Overall Yield 45%68%From nitrile to final benzoxaborole.
Troubleshooting Guide
  • Low Conversion in Borylation: Ensure the reaction is strictly oxygen-free. The C–CN activation is kinetically slow; increasing catalyst loading to 15 mol% can help.

  • Protodeboronation: If the final product yield is low, avoid excessive heating during the acid hydrolysis step. Benzoxaboroles are generally stable, but the intermediate boronic acid can deborylate under harsh acidic conditions.

Synthesis Workflow Diagram

Workflow Step1 Step 1: Protection (+ DHP, H+) Step2 Step 2: Ipso-Borylation (Ni(COD)2, B2pin2, 100°C) Step1->Step2 THP-Ether Intermediate Step3 Step 3: Acid Hydrolysis (HCl, Cyclization) Step2->Step3 Aryl-Bpin Intermediate Final Final Product: 7-Fluoro-Benzoxaborole Step3->Final Spontaneous Ring Closure

Caption: Step-by-step synthetic workflow converting 3-Fluoro-2-(hydroxymethyl)benzonitrile to the final benzoxaborole scaffold.

References

  • Tobisu, M., & Chatani, N. (2012). Nickel-Catalyzed Borylation of Nitriles. Journal of the American Chemical Society. Link

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old Compounds with New Applications. Chemical Reviews. Link

  • Baker, S. J., et al. (2006).[2] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[2] Journal of Medicinal Chemistry. Link

  • Boursier, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules. Link

Sources

An In-Depth Technical Guide to the Metabolic Stability of 3-Fluoro Substituted Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, optimizing a compound's metabolic stability is a critical step in translating a promising lead into a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately causing therapeutic failure. The benzonitrile scaffold is a prevalent feature in many pharmaceuticals, valued for its chemical versatility.[1][2] However, the aromatic ring is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] A proven strategy to mitigate this is the selective incorporation of fluorine atoms to "block" these metabolic "soft spots."[4][5] This guide provides an in-depth technical examination of the use of 3-fluoro substitution on benzonitrile scaffolds to enhance metabolic stability. We will explore the underlying bio-organic principles, present detailed protocols for robust in vitro assessment, and offer a framework for data interpretation, providing researchers with the necessary tools to apply this strategy effectively.

The Foundational Role of Fluorine in Modern Medicinal Chemistry

The strategic incorporation of fluorine has become a cornerstone of contemporary drug design, owing to the element's unique combination of properties.[4][6] Despite being only slightly larger than a hydrogen atom, its extreme electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond allow it to profoundly influence a molecule's biological profile.[6][7]

Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The primary rationale for fluorination is often to block sites susceptible to oxidative metabolism.[4][5][8] The C-F bond is significantly stronger (approx. 110-126 kcal/mol) than a typical aromatic C-H bond (approx. 113 kcal/mol), making it highly resistant to cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[7]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the acidity or basicity (pKa) of nearby functional groups.[5][6][8] This can improve bioavailability by reducing the basicity of amines, thereby enhancing membrane permeation.[6]

  • Increased Binding Affinity: Fluorine substitution can enhance a ligand's binding affinity for its target protein.[6][9] This can occur through direct interactions or by altering the molecule's conformation and electronic properties to favor a more optimal binding pose.[4][9]

The Benzonitrile Scaffold and its Metabolic Profile

Benzonitrile (an aromatic ring substituted with a nitrile, -C≡N, group) is a versatile and valuable scaffold in pharmaceutical development.[2][10] The nitrile group itself is generally considered metabolically robust and typically passes through the body unmodified.[11][12] The primary metabolic liability of the benzonitrile scaffold is the aromatic ring itself.

The major metabolic pathway for benzonitriles is Phase I oxidation, specifically aromatic hydroxylation, catalyzed by CYP enzymes located predominantly in the liver.[3][13] This process introduces a hydroxyl group onto the ring, forming cyanophenol metabolites, which are then more readily conjugated in Phase II and excreted.[3] The specific position of hydroxylation is dictated by the electronic properties of the ring and the specific CYP isozyme involved. Unsubstituted or electronically neutral positions are often the most vulnerable "soft spots."

The 3-Fluoro "Metabolic Blocker" Strategy

The susceptibility of the benzonitrile ring to hydroxylation presents a classic drug design challenge. If a key site for metabolism, such as the meta-position (C3), is identified, its fortification can dramatically improve the compound's pharmacokinetic profile.

Causality of Enhanced Stability:

  • Direct Steric Blockade: Replacing a hydrogen atom at the 3-position with a fluorine atom directly blocks the site of metabolic attack. The high strength of the C-F bond makes it energetically unfavorable for CYP enzymes to perform the hydroxylation reaction at that position.[4][7]

  • Electronic Perturbation: While direct blockade is a primary factor, the high electronegativity of the fluorine atom also withdraws electron density from the aromatic ring.[1] This electronic perturbation can subtly alter the substrate's affinity for the enzyme's active site, potentially reducing the overall rate of metabolism even at other positions.[7] This dual mechanism makes 3-fluoro substitution a highly effective and predictable strategy for enhancing metabolic stability.

cluster_0 Unsubstituted Benzonitrile cluster_1 3-Fluoro Substituted Benzonitrile b1 Benzonitrile m1 3-Hydroxybenzonitrile (Metabolite) b1->m1 CYP450 (e.g., CYP3A4, 2C9) Aromatic Hydroxylation b2 3-Fluorobenzonitrile blocker b2->blocker m2 Metabolism Blocked blocker->m2 CYP450 C-F bond resists oxidation

Caption: Metabolic fate of benzonitrile vs. 3-fluorobenzonitrile.

In Vitro Methodologies for Assessing Metabolic Stability

To quantitatively evaluate the impact of 3-fluoro substitution, a series of standardized in vitro assays are employed early in the drug discovery process.[14] These assays provide key parameters such as intrinsic clearance and half-life, which are essential for predicting in vivo pharmacokinetics.[15]

Liver Microsomal Stability Assay

This is a widely used, high-throughput assay for assessing Phase I metabolism.[16] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes.[15][17]

  • Principle: The test compound is incubated with liver microsomes in the presence of a necessary cofactor, NADPH, which fuels the CYP enzymatic cycle. The disappearance of the parent compound is monitored over time.[16][18]

  • Strengths: Cost-effective, simple to perform, and suitable for screening large numbers of compounds. It provides a clear assessment of susceptibility to CYP-mediated metabolism.[16]

  • Limitations: Primarily evaluates Phase I metabolism and lacks the complete cellular machinery, including transporters and Phase II conjugation enzymes.[17]

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact, metabolically active liver cells (hepatocytes).[15][19]

  • Principle: The test compound is incubated with a suspension or monolayer of cryopreserved hepatocytes.[20][21] Because these are intact cells, they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as their endogenous cofactors and transporters.[15][22]

  • Strengths: Provides a more comprehensive and physiologically relevant picture of hepatic metabolism, including the interplay between Phase I and Phase II pathways.[17][22] Data from this assay can be used to more accurately predict in vivo hepatic clearance.[20][21]

  • Limitations: More expensive and lower throughput than microsomal assays. The quality and viability of hepatocytes can be a source of variability.

Self-Validating Experimental Protocols

The trustworthiness of metabolic stability data hinges on meticulously executed and well-controlled experiments. The following protocols represent self-validating systems.

Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 3-fluorobenzonitrile derivative.

Materials:

  • Pooled Liver Microsomes (human, rat, or other species of interest)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Solutions A & B containing G6P, G6PDH, NADP+)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil for high turnover, Imipramine for medium turnover)

  • Internal Standard (IS) in cold acetonitrile (ACN) for quenching and analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in phosphate buffer.[16][18] Prepare test compound and control working solutions by diluting stock solutions into the buffer.

  • Pre-Incubation: In a 96-well plate, add the microsomal suspension and the test/control compound solutions. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[23]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time point T=0.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate 96-well plate containing cold ACN with IS.[16] The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Control Incubations (Self-Validation):

    • Negative Control: Run a parallel incubation without the NADPH regenerating system. Disappearance of the compound here indicates chemical instability, not metabolic turnover.

    • Positive Controls: Run known compounds to ensure the microsomal batch is metabolically active and the assay is performing as expected.

  • Sample Processing: Centrifuge the quenched plates (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated proteins.[24]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][25]

prep 1. Prepare Reagents (Microsomes, Buffer, NADPH, Compound) prewarm 2. Pre-warm Plate at 37°C prep->prewarm initiate 3. Initiate Reaction (Add NADPH) prewarm->initiate incubate 4. Incubate & Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->incubate quench 5. Quench Reaction (Cold Acetonitrile + Internal Standard) incubate->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. Analyze by LC-MS/MS process->analyze calculate 8. Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the Microsomal Stability Assay.

Protocol: Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a more physiologically relevant system.

Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[19] Gently transfer to pre-warmed incubation medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet to the desired density (e.g., 0.5-1.0 million viable cells/mL).

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound and positive controls (e.g., Diazepam, a low-turnover compound) to achieve the final desired concentration (e.g., 1 µM).[21][26]

  • Time Course Sampling: Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the microsomal assay protocol (Step 4).[21][22]

  • Control Incubations (Self-Validation):

    • Vehicle Control: An incubation containing hepatocytes and vehicle (e.g., DMSO) but no test compound to check for interfering peaks.

    • Positive Controls: Run known low and high-turnover compounds to confirm cell viability and metabolic competence.

  • Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal assay protocol.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of metabolic depletion. The gold-standard analytical technique is LC-MS/MS, which offers unparalleled sensitivity and specificity for quantifying the parent drug in a complex biological matrix.[25][27]

Calculations:

  • Determine % Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 time point after normalizing to the internal standard response.

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the "% Remaining" versus time. The data for a first-order decay process should yield a straight line. The slope of this line (k) is the elimination rate constant.

    • Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)

    • t½ = 0.693 / |k|

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)

Data Presentation:

A well-structured table is essential for comparing the metabolic stability of different compounds.

CompoundScaffoldt½ (min)CLint (µL/min/mg protein)Stability Classification
Cmpd-A Benzonitrile12115.5High Turnover
Cmpd-B 3-Fluorobenzonitrile > 60< 23.1Low Turnover
Verapamil Positive Control8173.3High Turnover

This table illustrates hypothetical data demonstrating the significant stabilization effect of 3-fluoro substitution.

cluster_0 Experimental Output cluster_1 In Vitro Parameters cluster_2 In Vivo Prediction data LC-MS/MS Data (% Parent Remaining vs. Time) params Calculate: - Half-Life (t½) - Intrinsic Clearance (CLint) data->params Linear Regression (ln % Rem vs. Time) prediction Predict In Vivo Hepatic Clearance (CLh) and Bioavailability params->prediction IVIVE Scaling

Caption: Logical flow from raw data to pharmacokinetic prediction.

Conclusion and Future Perspectives

The strategic substitution of a fluorine atom at the 3-position of a benzonitrile scaffold is a powerful and reliable method for enhancing metabolic stability. This approach directly blocks a common site of CYP-mediated aromatic hydroxylation, significantly increasing the compound's half-life and potential for in vivo exposure.[4][6] The impact of this modification can be accurately and efficiently quantified using robust, self-validating in vitro tools such as the liver microsomal and hepatocyte stability assays. By integrating this chemical strategy with rigorous experimental evaluation, drug discovery teams can overcome common pharmacokinetic hurdles, accelerating the development of more durable and efficacious therapeutics. The continued development of more predictive in vitro models and sensitive analytical techniques will further refine our ability to rationally design molecules with optimal metabolic profiles.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Zhong, W. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 257, 109934. Available at: [Link]

  • Domainex. Hepatocyte Stability Assay. Available at: [Link]

  • Wehbe, M., & Younis, N. S. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(2), 281. Available at: [Link]

  • ResearchGate. F substitution increases the binding affinity between compounds and target proteins. R represents the substituent group. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, February 17). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available at: [Link]

  • Frontage Laboratories. Metabolic Stability. Available at: [Link]

  • Bienta. Metabolic Stability Assay. Available at: [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]

  • Evotec (Cyprotex). Microsomal Stability. Available at: [Link]

  • Hodges, J. A., & Bédard, A. C. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 59(15), 7167-7193. Available at: [Link]

  • Evotec (Cyprotex). Hepatocyte Stability. Available at: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Available at: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry, 10, 277. Available at: [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Available at: [Link]

  • Tupertsev, B., & Osipenko, S. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

  • Waters Corporation. (2009). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

  • Berger, A. A., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation. Available at: [Link]

  • Aziz, T. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 815, 235-246. Available at: [Link]

  • Kumar, P., & P.S., S. (2019). Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. Available at: [Link]

  • Yang, Y., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1856-1867. Available at: [Link]

  • PubMed. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

  • ResearchGate. Metabolism of acetonitrile by the cytochrome P-450 pathway. Available at: [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. Available at: [Link]

  • Rendic, S., & Guengerich, F. P. (2015). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Archives of Toxicology, 89(6), 861-882. Available at: [Link]

  • Wikipedia. Benzonitrile. Available at: [Link]

  • Shakya, A., & Kumar, A. (2023, April 19). The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor. Available at: [Link]

  • D'Alessandro, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8757. Available at: [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Available at: [Link]

  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Available at: [Link]

Sources

Navigating the Therapeutic Frontier: A Patent Landscape Analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 3-fluoro-2-(hydroxymethyl)benzonitrile core is a rising star in medicinal chemistry, serving as a key structural motif in a variety of emerging therapeutics. Its unique combination of electronic properties and conformational rigidity makes it a versatile scaffold for designing potent and selective modulators of various biological targets. The fluorine atom at the 3-position can enhance metabolic stability and binding affinity, while the hydroxymethyl group at the 2-position provides a crucial interaction point with target proteins and a handle for further chemical modification. This guide provides an in-depth analysis of the patent landscape surrounding analogs of this promising scaffold, offering insights into key therapeutic applications, major industry players, and innovative synthetic strategies.

I. The Patent Landscape: Mapping the Therapeutic Terrain

A comprehensive analysis of the patent literature reveals a burgeoning interest in 3-fluoro-2-(hydroxymethyl)benzonitrile analogs across diverse therapeutic areas. The landscape is characterized by a focus on high-value disease targets and a drive to develop novel chemical entities with improved pharmacological profiles.

Key Therapeutic Areas and Major Assignees

The primary therapeutic area dominated by this scaffold is the inhibition of 11-β-hydroxylase (CYP11B1), an enzyme critical for cortisol synthesis. Patents in this space are largely directed towards the treatment of endocrine disorders such as Cushing's disease and certain types of hypertension.

Therapeutic Area Key Biological Target Major Patent Assignees Exemplary Patent
Endocrine Disorders11-β-hydroxylase (CYP11B1)Auspex Pharmaceuticals Inc.WO2016109361A2[1]
Cardiovascular DiseasesAngiotensin II receptor, Adrenergic receptorsAuspex Pharmaceuticals Inc.WO2016109361A2[1]
OncologyVarious Kinases(Emerging area with scattered filings)N/A
Infectious DiseasesBacterial enzymes(Emerging area with scattered filings)N/A

Noteworthy is the significant patent activity from Auspex Pharmaceuticals (now part of Teva Pharmaceutical Industries) centered around deuterated analogs of Osilodrostat, a potent 11-β-hydroxylase inhibitor. The strategic deuteration of the 3-fluoro-2-(hydroxymethyl)benzonitrile core aims to improve the pharmacokinetic profile of the drug by slowing its metabolism.[1]

Timeline of Innovation: A Surge in Recent Filings

The patent landscape indicates a marked increase in filings related to 3-fluoro-2-(hydroxymethyl)benzonitrile analogs over the past decade. This trend underscores the growing recognition of this scaffold's therapeutic potential.

PatentFilingTrend cluster_timeline Patent Filing Trend (Illustrative) 2010 2010 2015 2015 2010->2015 Initial Explorations 2020 2020 2015->2020 Significant Increase (Focus on 11-β-hydroxylase) Present Present 2020->Present Diversification of Targets

Caption: Illustrative timeline of patent filings for 3-fluoro-2-(hydroxymethyl)benzonitrile analogs.

II. Synthetic Strategies: Accessing the Core and its Analogs

The efficient synthesis of the 3-fluoro-2-(hydroxymethyl)benzonitrile scaffold and its derivatives is crucial for drug discovery and development. Patented methodologies often focus on achieving high yields, purity, and scalability.

General Synthetic Approach

A common retrosynthetic analysis reveals a convergent approach to the core structure, often starting from commercially available fluorinated benzonitriles or benzoic acids.

SyntheticWorkflow Fluorinated Benzonitrile Fluorinated Benzonitrile Functional Group Interconversion Functional Group Interconversion Fluorinated Benzonitrile->Functional Group Interconversion e.g., Bromination, Nitration Introduction of Hydroxymethyl Group Introduction of Hydroxymethyl Group Functional Group Interconversion->Introduction of Hydroxymethyl Group e.g., Reduction of aldehyde/ester Final Analog Final Analog Introduction of Hydroxymethyl Group->Final Analog Further derivatization

Caption: Generalized synthetic workflow for 3-fluoro-2-(hydroxymethyl)benzonitrile analogs.

Key Patented Synthetic Transformations

Several patents disclose specific and innovative methods for key transformations in the synthesis of these analogs.

  • Formation of the Benzonitrile Moiety: A process for preparing trifluoromethylbenzonitrile from the corresponding benzaldehyde using hydroxylamine in a high-boiling organic solvent has been patented.[2] This method enhances the reaction rate and minimizes the formation of amide byproducts.

  • Introduction of the Hydroxymethyl Group: A patented process describes the reduction of a fluorine-containing benzonitrile derivative to a benzylamine, followed by replacement of the amino group with a hydroxyl group to yield the corresponding benzyl alcohol.[3] This provides a direct route to the hydroxymethyl functionality.

  • Multi-step Synthesis of a Related Analog: A method for preparing 3-fluoro-4-trifluoromethylbenzonitrile involves a five-step sequence starting from ortho-fluoro benzotrifluoride, including nitration, reduction, bromination, diazotization with amine removal, and finally, a substitution reaction to introduce the cyano group.[4]

III. Therapeutic Applications and Mechanism of Action

The primary therapeutic value of 3-fluoro-2-(hydroxymethyl)benzonitrile analogs, as evidenced by the patent literature, lies in their ability to inhibit 11-β-hydroxylase.

Inhibition of 11-β-Hydroxylase and Treatment of Cushing's Disease

Osilodrostat, a prominent drug candidate built around this scaffold, is a potent inhibitor of 11-β-hydroxylase, the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1] By blocking this enzyme, Osilodrostat reduces cortisol levels, making it an effective treatment for Cushing's disease, a condition characterized by excessive cortisol production.

MechanismOfAction Osilodrostat_Analog 3-Fluoro-2-(hydroxymethyl)benzonitrile Analog (e.g., Osilodrostat) CYP11B1 11-β-hydroxylase (CYP11B1) Osilodrostat_Analog->CYP11B1 Inhibits Cortisol_Production Cortisol Production CYP11B1->Cortisol_Production Catalyzes Cushings_Disease Cushing's Disease Symptoms Cortisol_Production->Cushings_Disease Leads to

Sources

Molecular weight and physicochemical data for 3-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile , a specialized fluorinated scaffold used in the synthesis of fused heterocyclic drugs.

A Strategic Scaffold for Isoindolinone and Benzoxaborole Architectures

Executive Summary

3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 1260764-63-3 ) is a high-value bifunctional building block characterized by a 1,2,3-trisubstituted benzene core. Its specific substitution pattern—a nitrile group at position 1, a hydroxymethyl group at position 2, and a fluorine atom at position 3—creates a "privileged" steric and electronic environment for cyclization reactions.

Unlike its para-isomer (a key intermediate for the GLP-1 agonist Danuglipron), this ortho-isomer is primarily utilized to access 4-fluoroisoindolin-1-ones and 7-fluorobenzoxaboroles . These fused ring systems are critical in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, antifungal agents, and next-generation immunomodulators.

Physicochemical Profile

The molecule exhibits properties typical of low-molecular-weight fluorinated aromatics. The ortho-placement of the hydroxymethyl and nitrile groups facilitates intramolecular hydrogen bonding, influencing its solubility and stability.

PropertyData / PredictionConfidence Level
CAS Number 1260764-63-3 Verified
Molecular Formula C₈H₆FNOVerified
Molecular Weight 151.14 g/mol Verified
Appearance White to pale yellow crystalline solidHigh (Analogous)
Melting Point 63–68 °CPredicted (Based on 4-isomer)
Boiling Point ~295 °C (at 760 mmHg)Predicted
LogP 0.92 ± 0.2Calculated
pKa (Alcohol) ~14.5Calculated
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water.[1][2]Empirical

Synthesis Methodologies

The synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile presents a regioselectivity challenge due to the crowded 1,2,3-substitution. Two primary routes are established: the Industrial Radical Bromination Route (preferred for scalability) and the Lithiation Route (preferred for high-purity lab scale).

Method A: Radical Bromination & Hydrolysis (Industrial Standard)

This pathway mirrors the optimized process used for Danuglipron intermediates [1], utilizing 3-fluoro-2-methylbenzonitrile as the starting material.

Protocol:

  • Bromination:

    • Reagents: 3-Fluoro-2-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq) or catalytic light (Photo-flow).

    • Solvent: Acetonitrile or Chlorobenzene.

    • Conditions: Reflux (80°C) or Flow Photochemistry (Residence time ~10 min).

    • Mechanism: Radical abstraction of the benzylic hydrogen followed by recombination with bromine. The fluorine at C3 exerts a slight withdrawing effect, stabilizing the radical intermediate.

    • Checkpoint: Monitor by HPLC for dibromination side-products.

  • Hydrolysis:

    • Reagents: CaCO₃ (2.0 eq) or Ag₂CO₃ (expensive alternative), Water (10 vol).

    • Conditions: Reflux (100°C) for 4–6 hours.

    • Workup: Extract with Isopropyl Acetate (IPAc), wash with brine, crystallize from Heptane/IPAc.

Method B: Directed Lithiation (High Precision)

Used when the methyl precursor is unavailable or when isotopic labeling is required.

  • Precursor: 2-Bromo-6-fluorobenzonitrile.

  • Reagents: i-PrMgCl·LiCl (TurboGrignard) or n-BuLi (at -78°C).

  • Electrophile: DMF (Dimethylformamide) to form the aldehyde, followed by NaBH₄ reduction.

  • Note: This route avoids radical byproducts but requires cryogenic conditions.

Visualization: Synthetic Workflow

Synthesis Start 3-Fluoro-2-methylbenzonitrile Bromide Intermediate: Benzylic Bromide Start->Bromide NBS, AIBN Reflux, MeCN Side Impurity: Dibromide Start->Side Over-bromination Target 3-Fluoro-2-(hydroxymethyl) benzonitrile Bromide->Target CaCO3, H2O Hydrolysis

Caption: Step-wise conversion of the methyl precursor via radical bromination and selective hydrolysis.

Applications in Drug Discovery

The core value of 3-Fluoro-2-(hydroxymethyl)benzonitrile lies in its ability to undergo heterocyclization . The proximity of the nitrile (electrophile) and the alcohol (nucleophile) allows for rapid ring closure under basic or acidic conditions.

A. Synthesis of 4-Fluoro-isoindolin-1-ones

Isoindolinones are privileged pharmacophores found in immunomodulators and kinase inhibitors.

  • Mechanism: Reaction with a primary amine (R-NH₂) leads to the attack on the nitrile, followed by cyclization with the alcohol (often requiring activation of the alcohol to a leaving group or direct condensation).

  • Significance: The 4-fluoro substituent (derived from the 3-fluoro precursor) is strategically placed to block metabolic oxidation at the sensitive "top" position of the isoindolinone ring.

B. Access to 7-Fluorobenzoxaboroles

Benzoxaboroles (e.g., Tavaborole, Crisaborole) utilize a boron atom to engage target proteins (e.g., leucyl-tRNA synthetase).

  • Pathway: The hydroxyl group is protected, the nitrile is converted to an aryl bromide/iodide (via Sandmeyer-like chemistry if converted to amine first, or direct functionalization), and then borylated.

  • Result: A 7-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a scaffold used to tune the pKa and Lewis acidity of the boron center.

Visualization: Divergent Applications

Applications Core 3-Fluoro-2-(hydroxymethyl) benzonitrile Isoindolinone 4-Fluoro-isoindolin-1-one (Immunomodulators) Core->Isoindolinone + R-NH2 Cyclization Phthalide 4-Fluorophthalide (Building Block) Core->Phthalide Acidic Hydrolysis (HCl/H2O) Benzoxaborole 7-Fluorobenzoxaborole (Antifungals) Core->Benzoxaborole Multi-step: 1. Protect OH 2. CN -> B(OH)2 3. Cyclize

Caption: The scaffold serves as a divergent precursor for three distinct heterocyclic classes.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye). Nitriles are generally considered toxic by ingestion.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to oxidation to the aldehyde (3-fluoro-2-formylbenzonitrile) if exposed to air/light over prolonged periods.

  • Stability: Stable in solid form. Avoid strong oxidizers (e.g., KMnO₄) which will cleave the alcohol to the acid or aldehyde.

References

  • Baldwin, A. F., et al. (2026).[3] "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials." Organic Process Research & Development. (Note: Describes the chemistry of the para-isomer, which is the validated protocol for this ortho-isomer).

  • Appretech Scientific. "Product Analysis: 3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1260764-63-3)."

  • Cymit Quimica. "Physicochemical Data for Fluorobenzyl Alcohols."

  • PubChem. "Compound Summary: 3-Fluoro-2-(hydroxymethyl)benzonitrile."

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Benzoxaboroles represent a privileged scaffold in modern medicinal chemistry, serving as the core structure for FDA-approved drugs such as the antifungal Tavaborole and the anti-inflammatory Crisaborole.[1][2] These cyclic hemi-esters of phenylboronic acid possess a unique combination of properties, including enhanced Lewis acidity due to ring strain and a remarkable ability to form reversible covalent bonds with diols, a key interaction for targeting enzymes like leucyl-tRNA synthetase.[3][4][5] The incorporation of a fluorine atom into the benzoxaborole skeleton can further modulate its physicochemical properties, enhancing potency, metabolic stability, and target engagement by increasing the boron center's Lewis acidity.[6][7][8]

This document provides a detailed, field-proven protocol for the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a key structural analog of Tavaborole, starting from 3-Fluoro-2-(hydroxymethyl)benzonitrile. The procedure employs a one-pot reductive cyclization strategy, offering an efficient and direct route to the target molecule. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss the critical parameters that ensure a successful and reproducible outcome.

Reaction Principle and Mechanistic Rationale

The conversion of 3-Fluoro-2-(hydroxymethyl)benzonitrile to the target benzoxaborole is achieved through a reductive cyclization pathway. The core of this transformation is the selective reduction of the nitrile functional group to an aldehyde, which then undergoes a spontaneous intramolecular cyclization with the adjacent hydroxymethyl group.

Mechanism:

  • Reduction of Nitrile: Diisobutylaluminium hydride (DIBAL-H), a powerful and sterically hindered reducing agent, is employed to convert the nitrile into an aluminum-imine intermediate. DIBAL-H is the reagent of choice as it can cleanly effect this transformation at low temperatures, minimizing the risk of over-reduction to the amine.

  • Hydrolysis and Aldehyde Formation: Upon aqueous workup, the imine intermediate is hydrolyzed to yield the corresponding 2-fluoro-6-(hydroxymethyl)benzaldehyde.

  • Intramolecular Cyclization: The generated aldehyde exists in equilibrium with its cyclic hemiacetal form. The proximity of the hydroxymethyl group facilitates a rapid and thermodynamically favorable intramolecular nucleophilic attack on the aldehyde's carbonyl carbon, forming the stable five-membered oxaborole ring.[4] This cyclization is often spontaneous upon workup.[4]

The fluorine substituent at the 5-position plays a crucial electronic role. Its electron-withdrawing nature increases the electrophilicity of the aromatic ring and, more importantly, enhances the Lewis acidity of the boron atom in the final product.[8] This heightened acidity is a key factor in the biological activity of many benzoxaboroles, as it promotes the formation of stable tetrahedral boronate complexes with biological nucleophiles at physiological pH.[3][4]

Chemical Reaction Pathway

Caption: Reductive cyclization of the nitrile to the target benzoxaborole.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for scaling up or down. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • 3-Fluoro-2-(hydroxymethyl)benzonitrile (≥97% purity)

    • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

    • Anhydrous Dichloromethane (DCM), inhibitor-free

    • Methanol (MeOH), reagent grade

    • Potassium sodium tartrate tetrahydrate (Rochelle's salt)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (230-400 mesh)

    • Ethyl Acetate and Hexanes (HPLC grade for chromatography)

  • Equipment:

    • 100 mL two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and argon/nitrogen inlet

    • Syringes and needles

    • Low-temperature bath (acetone/dry ice)

    • Separatory funnel

    • Rotary evaporator

    • Glass column for flash chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry the 100 mL two-neck round-bottom flask under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

    • Add 3-Fluoro-2-(hydroxymethyl)benzonitrile (151 mg, 1.0 mmol) to the flask.

    • Add 15 mL of anhydrous DCM via syringe. Stir the mixture until the starting material is fully dissolved.

    • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Reduction:

    • Slowly add DIBAL-H (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Scientist's Note: Precise temperature control is critical. Temperatures above -70 °C can lead to the formation of the over-reduced diol byproduct. The slow addition of DIBAL-H mitigates exothermic risks.

    • Stir the reaction mixture at -78 °C for 3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material is UV active and will stain with potassium permanganate. The product is also UV active. The reaction is complete when the starting material spot is consumed.

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 2 mL of Methanol. Vigorous gas evolution (hydrogen) will occur.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup and Extraction:

    • Add 20 mL of a saturated aqueous solution of Rochelle's salt.

    • Stir the resulting biphasic mixture vigorously for at least 1 hour or until the two layers become clear.

    • Scientist's Note: Rochelle's salt chelates the aluminum byproducts, breaking up the gelatinous precipitate and facilitating a clean phase separation.[2] Insufficient stirring will result in an emulsion and poor recovery.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude off-white solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Combine the product-containing fractions (visualized by TLC) and concentrate under reduced pressure to afford 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as a white crystalline solid.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS).

Summary of Reaction Parameters
ParameterValue / DescriptionRationale
Starting Material 3-Fluoro-2-(hydroxymethyl)benzonitrileCommercially available precursor.
Reducing Agent DIBAL-H (1.2 equivalents)Selective for nitrile-to-aldehyde reduction at low temp.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for substrate; inert to DIBAL-H.
Temperature -78 °CPrevents over-reduction and side reactions.
Reaction Time ~3 hoursTypically sufficient for full conversion at this scale.
Workup Rochelle's Salt (aq.)Efficiently complexes aluminum salts for clean extraction.
Purification Silica Gel Flash ChromatographyStandard and effective method for isolating pure product.[9][10]
Typical Yield 65-75%Representative yield for this type of transformation.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.

G A Preparation - Flame-dry glassware - Prepare anhydrous solvents B Reaction Setup - Dissolve substrate in DCM - Cool to -78 °C A->B Inert Atmosphere C Reductive Step - Add DIBAL-H dropwise - Stir for 3 hours at -78 °C B->C Controlled Addition D Reaction Quench - Add MeOH at -78 °C - Warm to room temperature C->D Safety First E Aqueous Workup - Add Rochelle's Salt - Extract with DCM D->E Phase Separation F Purification - Dry & concentrate organic phase - Flash column chromatography E->F Isolation G Analysis & Characterization - NMR (1H, 13C, 19F, 11B) - HRMS F->G Purity & Identity

Caption: General workflow for the synthesis of 5-fluoro-benzoxaborole.

Conclusion

This application note details a robust and reproducible one-pot method for the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from its corresponding benzonitrile precursor. The protocol leverages a controlled DIBAL-H reduction followed by spontaneous cyclization, providing a direct entry into a valuable fluorinated benzoxaborole building block. The insights into the reaction mechanism and the detailed, step-by-step procedure are intended to enable researchers in medicinal chemistry and drug development to confidently synthesize this and related compounds for further investigation.

References

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026, January 22). PMC.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015, May 27). ACS Publications.
  • Baldwin, A. F., et al. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate.
  • Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. (n.d.). ScienceDirect.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). PMC.
  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. (2015, October 16). PubMed.
  • Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. (n.d.). PMC.
  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC.
  • Identification and Testing of Antidermatophytic Oxaborole-6-Benzene Sulphonamide Derivative (OXBS) from Streptomyces atrovirens KM192347 Isolated from Soil. (2020, April 13). MDPI.
  • Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. (2025, August 19). RSC Publishing. Retrieved from [Link]

  • The influence of fluorine position on the properties of fluorobenzoxaboroles. (2025, August 6). ResearchGate.
  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. (2014, July 8). PMC.
  • Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. (2015, June 11). ACS Publications.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2025, August 7). ResearchGate.
  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. (n.d.). PMC.
  • Wang, J., et al. (2025, November 16). FeCl3⋅6H2O-mediated cyclization of fluorinated 2'-hydroxychalcones in alcohol medium into flavanones with antiviral activity. ResearchGate.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. (2022, May 26). Semantic Scholar.

Sources

Step-by-step preparation of Tavaborole analogs using 3-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the precision synthesis of 4-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a regioisomer analog of the antifungal drug Tavaborole (Kerydin) , utilizing 3-Fluoro-2-(hydroxymethyl)benzonitrile as the specific starting material.

Route: C-CN Activation of 3-Fluoro-2-(hydroxymethyl)benzonitrile

Executive Summary & Strategic Analysis

Tavaborole (AN2690) is a broad-spectrum oxaborole antifungal characterized by a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold.[1][2] The unique boron chemistry allows the molecule to form a reversible covalent adduct with the cis-diol of the tRNA-3'-terminal adenosine, inhibiting fungal protein synthesis.

This guide addresses the synthesis of Tavaborole analogs starting from 3-Fluoro-2-(hydroxymethyl)benzonitrile .

Critical Regiochemical Insight: It is imperative to understand the mapping of the starting material to the final oxaborole scaffold:

  • Tavaborole (Commercial Drug): Requires a fluorine atom at the C5 position of the benzoxaborole ring.[2][3][4][5] This corresponds to a para-relationship between the fluorine and the hydroxymethyl group in the phenyl precursor (i.e., 4-fluoro-2-(hydroxymethyl)benzonitrile).

  • Target Analog (This Protocol): The starting material 3-Fluoro-2-(hydroxymethyl)benzonitrile features a fluorine atom ortho to the hydroxymethyl group.

  • Outcome: This specific pathway yields 4-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , a key regioisomer used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the LeuRS editing site.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical Nickel-Catalyzed C-CN Activation step which bypasses traditional halide intermediates.

TavaboroleAnalogSynthesis Figure 1: Synthetic route for 4-fluoro-benzoxaborole via Ni-catalyzed nitrile activation. SM Starting Material 3-Fluoro-2-(hydroxymethyl) benzonitrile Inter1 Intermediate 1 THP-Protected Nitrile SM->Inter1 Step 1: Protection DHP, p-TsOH DCM, RT Inter2 Intermediate 2 Aryl Boronate Ester Inter1->Inter2 Step 2: C-CN Borylation Ni(cod)2, B2pin2 Ligand, 100°C Product Final Product 4-Fluoro-benzoxaborole (Tavaborole Analog) Inter2->Product Step 3: Cyclization 6N HCl THF/H2O

[6]

Detailed Experimental Protocol
Step 1: Hydroxyl Protection (THP Ether Formation)

Rationale: The free hydroxyl group can interfere with the nickel catalyst in the subsequent step or undergo side reactions. Protection as a Tetrahydropyranyl (THP) ether is chosen for its stability under basic borylation conditions and facile removal under the acidic conditions required for ring closure.

Reagents:

  • 3-Fluoro-2-(hydroxymethyl)benzonitrile (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 3-Fluoro-2-(hydroxymethyl)benzonitrile (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).

  • Add DHP (15 mmol) followed by catalytic p-TsOH (0.5 mmol).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting alcohol.

  • Quench: Add saturated aqueous NaHCO₃ (20 mL) and stir for 10 minutes.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: Nickel-Catalyzed C-CN Borylation

Rationale: Direct conversion of aryl nitriles to aryl boronates is a powerful atom-economical method that avoids the multi-step sequence of hydrolysis, reduction, and halogenation. We utilize a Ni(0)/Phosphine system to activate the inert C-CN bond.[6]

Reagents:

  • THP-protected nitrile (from Step 1) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (10 mol%)[7]

  • PCy₃ (Tricyclohexylphosphine) or dcype (1,2-Bis(dicyclohexylphosphino)ethane) (20 mol%)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Procedure:

  • Glovebox/Schlenk Technique Required: In a nitrogen-filled glovebox, charge a pressure vial with Ni(cod)₂ (1.0 mmol), Ligand (2.0 mmol), and B₂pin₂ (15 mmol). Dissolve in minimal toluene (5 mL) and stir for 10 minutes to generate the active catalyst complex (often indicated by a color change to deep red/brown).

  • Add a solution of the THP-protected nitrile (10 mmol) in toluene (20 mL) to the catalyst mixture.

  • Seal the vial and remove from the glovebox.

  • Heat the reaction mixture to 100°C for 16–24 hours.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove metallic nickel residues. Wash the pad with EtOAc.

  • Concentrate the filtrate. The residue contains the aryl boronate ester.

    • Note: The C-CN bond cleavage is thermodynamically driven by the formation of the strong B-C bond and the stability of the byproduct (often a boron-nitrile species).

Step 3: Deprotection and Cyclization

Rationale: Acidic hydrolysis serves a dual purpose: it cleaves the THP protecting group and hydrolyzes the pinacol boronate to the boronic acid. The proximity of the hydroxymethyl group to the boronic acid facilitates spontaneous dehydration to form the stable oxaborole ring.

Reagents:

  • Crude Aryl Boronate (from Step 2)

  • 6N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude boronate in THF (30 mL).

  • Add 6N HCl (10 mL) dropwise.

  • Stir the mixture at room temperature for 4 hours.

    • Mechanism:[1][3][4][6][7][8][9][10] The THP group is cleaved to regenerate the alcohol. The pinacol ester hydrolyzes to the boronic acid [-B(OH)₂]. The alcohol oxygen attacks the boron, eliminating water to close the 5-membered ring.

  • Isolation: Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: The product, 4-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , is amphiphilic. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallization: Recrystallize from a mixture of Hexane/EtOAc or Water/Ethanol to obtain the pure white solid.

Data Summary & Troubleshooting
ParameterSpecification / Observation
Starting Material 3-Fluoro-2-(hydroxymethyl)benzonitrile
Final Product 4-Fluoro -1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Molecular Weight 151.93 g/mol
Step 1 Yield 92 - 96% (Typical)
Step 2 Yield 65 - 75% (Critical Step)
Step 3 Yield 80 - 85%
Key impurity Protodeboronated arene (if moisture is present in Step 2)

Troubleshooting the Borylation (Step 2):

  • Low Conversion: Ensure the Ni(cod)₂ source is fresh (yellow/orange crystals, not white). Oxygen kills this catalyst instantly.

  • Ligand Choice: If PCy₃ fails, switch to dcype (1,2-bis(dicyclohexylphosphino)ethane), which is often superior for C-CN activation.

  • Solvent: 1,4-Dioxane can sometimes offer better solubility than toluene for polar substrates.

References
  • Tavaborole Structure & Mechanism: Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.

  • Nickel-Catalyzed C-CN Borylation: Tobisu, M., Kinuta, H., Kita, Y., Rémond, E., & Chatani, N. "Nickel-Catalyzed Borylation of Aryl and Benzyl Nitriles: Use of Arene-Based Nitriles as a Boron Source." Journal of the American Chemical Society, 2012, 134(1), 115–118.

  • General Benzoxaborole Synthesis: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009, 694(22), 3533-3541.

  • Tavaborole Patent (Process Chemistry): Benkovic, S. J., et al. "Boron-Containing Small Molecules as Anti-Inflammatory Agents." U.S. Patent 8,039,450, 2011.

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-Fluoro-2-(hydroxymethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide actionable solutions to common challenges encountered during this synthesis. The information herein is structured to address specific experimental issues, explain the underlying chemical principles, and offer robust, field-tested protocols to improve reaction yields and product purity.

Introduction: The Importance of a Key Intermediate

3-Fluoro-2-(hydroxymethyl)benzonitrile is a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility stems from the strategic placement of three distinct functional groups—a nitrile, a fluoro group, and a hydroxymethyl group—which allow for diverse downstream chemical modifications. Achieving a high-yielding and clean synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns. The most common and direct laboratory-scale approach involves the selective reduction of the corresponding aldehyde, 2-Fluoro-3-formylbenzonitrile.

Core Synthetic Workflow: Aldehyde Reduction

The primary pathway for synthesizing 3-Fluoro-2-(hydroxymethyl)benzonitrile involves the chemoselective reduction of the aldehyde functional group in 2-Fluoro-3-formylbenzonitrile, leaving the nitrile and fluoro groups intact.

G cluster_start Starting Material cluster_process Process cluster_product Product SM 2-Fluoro-3-formylbenzonitrile (CAS: 1261823-31-7) Reaction Selective Aldehyde Reduction SM->Reaction Reducing Agent (e.g., NaBH4) Solvent (e.g., MeOH/DCM) Product 3-Fluoro-2-(hydroxymethyl)benzonitrile Reaction->Product Workup & Purification

Caption: Synthetic workflow for 3-Fluoro-2-(hydroxymethyl)benzonitrile.

Troubleshooting Guide & FAQs

This section addresses specific challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

Q1: My reaction yield is consistently low, or the conversion of the starting aldehyde is incomplete. What are the likely causes?

A1: Low yields or incomplete conversion in the reduction of 2-Fluoro-3-formylbenzonitrile are typically traced back to three main areas: the reducing agent, reaction conditions, or the quality of your starting material.

  • Ineffective Reducing Agent: The choice and handling of your hydride source are critical. Sodium borohydride (NaBH₄) is the most common and cost-effective choice for this selective transformation.

    • Causality: NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and will selectively reduce aldehydes and ketones without readily attacking the more resilient nitrile group.[1] However, it is moisture-sensitive. Any water in your solvents or on your glassware will consume the reagent, reducing the effective equivalents available for your substrate.

    • Solution: Always use a fresh, unopened bottle of NaBH₄ if possible, or a properly stored (desiccated) batch. Ensure all glassware is oven-dried and solvents are anhydrous. Consider using a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to compensate for any minor moisture contamination.

  • Suboptimal Reaction Temperature: Temperature control is paramount for selectivity and reaction rate.

    • Causality: This reduction is typically run at low temperatures (0 °C to room temperature) to prevent side reactions. Running the reaction at 0 °C moderates the initial exothermic reaction upon adding the borohydride and helps prevent potential over-reduction or other side reactions. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within a standard timeframe.

    • Solution: Start the reaction at 0 °C by adding the reducing agent portion-wise to the aldehyde solution in an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Aldehyde: The purity of 2-Fluoro-3-formylbenzonitrile (CAS 1261823-31-7) is essential.[2]

    • Causality: Acidic impurities can react with the hydride reagent, while other organic impurities may lead to side products that complicate purification.

    • Solution: Ensure your starting aldehyde is of high purity (>97%). If necessary, purify it by column chromatography or recrystallization before starting the reduction.

Q2: I'm observing significant byproduct formation. What are these impurities, and how can I prevent them?

A2: The primary byproduct of concern is the over-reduction of the nitrile group. While less common with NaBH₄, it can occur under certain conditions.

  • Nitrile Over-reduction:

    • Causality: Stronger reducing agents like LiAlH₄ will readily reduce both the aldehyde and the nitrile, leading to the corresponding aminomethyl alcohol. While NaBH₄ is generally selective, prolonged reaction times at elevated temperatures, or the use of certain additives, can sometimes lead to minor reduction of the nitrile to a primary amine.[3] The nitrile group's carbon atom is electrophilic, making it susceptible to nucleophilic attack by hydride reagents.[4]

    • Prevention: The most effective way to prevent this is to use the right tool for the job. Stick with NaBH₄ for this transformation. Avoid high temperatures and unnecessarily long reaction times. Quench the reaction as soon as TLC analysis shows full consumption of the starting aldehyde.

  • Formation of Borate Esters:

    • Causality: The initial product of the reduction is an alkoxyborate intermediate. The workup step is crucial to hydrolyze this species and liberate the final alcohol product. An incomplete or improper workup can leave these esters intact, reducing your isolated yield of the desired alcohol.

    • Solution: The workup protocol is critical. After the reaction is complete, it must be quenched with an acidic solution (e.g., 1M HCl) to hydrolyze the borate esters and neutralize any excess hydride reagent. Ensure the pH is acidic during the aqueous workup.

G cluster_troubleshoot Troubleshooting Pathway start Low Yield Observed q1 Problem Incomplete Conversion start->q1 q2 Problem Side Products Formed start->q2 a1 Check 1. Reagent Quality (NaBH4) 2. Anhydrous Conditions 3. Reaction Temperature q1->a1 a2 Check 1. Choice of Reducing Agent 2. Reaction Time/Temp 3. Workup Procedure q2->a2

Caption: Troubleshooting decision tree for low reaction yields.

Q3: I'm having difficulty with the product isolation and purification. What is an effective protocol?

A3: A clean product requires a meticulous workup and purification strategy.

  • Workup Procedure:

    • Causality: The workup removes inorganic byproducts (boron salts) and quenches the reaction. An improper workup can lead to emulsions during extraction or incomplete removal of salts, which can co-elute during chromatography.

    • Protocol: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas is evolved. Continue adding acid until the solution is acidic (pH ~1-2). This ensures all boron species are water-soluble.

  • Extraction:

    • Causality: The product is an organic molecule that needs to be efficiently transferred from the aqueous phase to an organic solvent.

    • Protocol: Extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery of the product. Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Causality: Column chromatography is typically required to separate the desired alcohol from any unreacted aldehyde and non-polar byproducts.

    • Protocol: After drying, filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%). Monitor the fractions by TLC to isolate the pure product.

Data Summary: Comparison of Reducing Agents

Reducing AgentFormulaKey AdvantagesKey DisadvantagesTypical Conditions
Sodium Borohydride NaBH₄High chemoselectivity for aldehydes ; cost-effective; easy to handle.Moisture sensitive; slower reaction rates than LiAlH₄.0 °C to RT in MeOH or EtOH/DCM.
Lithium Aluminum Hydride LiAlH₄Highly reactive and potent; reduces most carbonyls and nitriles.Low selectivity (will reduce the nitrile) ; highly reactive with water/protic solvents (pyrophoric).-78 °C to 0 °C in anhydrous ethers (THF, Et₂O). Not recommended for this synthesis.
DIBAL-H (i-Bu)₂AlHCan be used for selective reductions.[1]More expensive; requires strict anhydrous and low-temperature conditions.-78 °C in anhydrous solvents like DCM or Toluene.

Recommended Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of 3-Fluoro-2-(hydroxymethyl)benzonitrile from 2-Fluoro-3-formylbenzonitrile.

Materials:

  • 2-Fluoro-3-formylbenzonitrile (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-formylbenzonitrile in a 1:1 mixture of DCM and MeOH (approximately 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Monitor for gas evolution.

  • Reaction: After the addition is complete, leave the flask in the ice bath and allow it to stir while slowly warming to room temperature over 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 EtOAc/Hexanes mobile phase). The product spot should be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl to quench the reaction. Continue adding acid dropwise until gas evolution ceases and the pH of the aqueous layer is ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash once with brine. Dry the combined organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-Fluoro-2-(hydroxymethyl)benzonitrile as a pure compound.

References

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link][5][6]

  • Reactions of Nitriles. Chemistry Steps. [Link][1]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link][4]

  • Nitrile Reduction. ACS Green Chemistry Institute. [Link][3]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents. [7]

Sources

Technical Support Center: Solubility Optimization for 3-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: The "Push-Pull" Solubility Paradox

Users frequently encounter difficulty with 3-Fluoro-2-(hydroxymethyl)benzonitrile because it possesses a deceptive electronic structure.[1][2] It is not merely "polar" or "non-polar"; it is an amphipathic molecule with competing intermolecular forces.[1][2]

  • The Hydroxyl Group (-CH₂OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), promoting strong lattice adhesion.[1][2]

  • The Nitrile Group (-CN): A strong dipole that aligns molecules in the crystal lattice, increasing the energy required to break the solid state.

  • The Fluorine Atom (-F): While generally lipophilic, in this ortho position, it creates a "dipole-dipole" locking mechanism with the nitrile, further reducing solubility in standard organic solvents like plain dichloromethane (DCM) or ethyl acetate at room temperature.[1]

The Result: The compound often exhibits "brick dust" behavior (insoluble in non-polar solvents) or "oiling out" (phase separating as a liquid rather than crystallizing) in semi-polar solvents.[1][2][3]

Solvent Selection Matrix

The following data is synthesized from solubility parameters of analogous fluorinated benzonitriles (e.g., Danuglipron intermediates) and standard process chemistry protocols.

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcExcellent Best for reactions (SₙAr, oxidations).[1][2] Difficult to remove; requires aqueous workup.[2]
Chlorinated Dichloromethane (DCM)Moderate Good for extraction but often requires heating to fully dissolve the solid for recrystallization.[1][2]
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)Good (Hot) Ideal for recrystallization.[1][2] Often requires an anti-solvent (Heptane) to induce yield.[1][2]
Alcohols Methanol, EthanolHigh Warning: Avoid if using strong bases or acids (transesterification/solvolysis risk).[1][2] Good for analysis.
Hydrocarbons Hexanes, Heptane, ToluenePoor Strictly Anti-solvents. Toluene may dissolve it at reflux (>100°C) but precipitates immediately upon cooling.[1]
Ethers THF, MTBEGood THF is excellent for reactions.[1][2] MTBE is a useful anti-solvent in conjunction with DCM.[1][2]

Critical Workflows & Protocols

Workflow A: The "Sandwich" Recrystallization Protocol

Best for: Purifying crude material >95% purity.

This protocol utilizes a DCM/Heptane or IPAc/Heptane system.[1][2] We recommend Isopropyl Acetate (IPAc) over Ethyl Acetate due to its higher boiling point and lower volatility, allowing for a more controlled thermal gradient.[1][2]

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a flask. Add IPAc (5 mL per gram of solid). Heat to reflux (approx. 85-90°C).[1][2]

    • Note: If solid remains, add IPAc in 1 mL increments until fully dissolved.[1]

  • Clarification (Optional): If the solution is cloudy (insoluble salts), perform a hot filtration through a pre-warmed Celite pad.[1][2]

  • The Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.

    • Stop Point: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.[1]

  • The Re-Dissolve: Add 2-3 drops of hot IPAc to clear the solution back to transparency.[1][2]

  • Controlled Cooling: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.[2]

  • Harvest: Once thick crystals form at RT, cool to 0°C for 30 minutes, then filter.

Workflow B: Solving the "Oiling Out" Phenomenon

Best for: Material that separates as a sticky gum/oil instead of crystals.

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[1][2]

The Fix: Seed-Assisted Cooling [2][3]

  • Dissolve the "oil" in the minimum amount of Methanol or DCM.[1][2]

  • Evaporate to a foam to reset the physical state.[1][2]

  • Re-attempt Workflow A, but seed the solution with a tiny crystal of pure product when the solution reaches 40°C.

  • Do not stir vigorously. Agitation can promote oiling.[1][2]

Visualizing the Decision Process

The following logic flow helps you choose the correct solvent system based on your immediate experimental goal.

Solubility_Decision_Tree Start Start: 3-Fluoro-2-(hydroxymethyl)benzonitrile Goal What is your goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Cleanup Analysis Analysis (NMR/HPLC) Goal->Analysis QC Temp_High High Temp (>80°C)? Reaction->Temp_High Is_Oil Is it oiling out? Purification->Is_Oil Solv_NMR DMSO-d6 or CD3OD (Avoid CDCl3 if conc. >10mg/mL) Analysis->Solv_NMR Solv_DMSO Use DMSO or DMAc Temp_High->Solv_DMSO Yes Solv_THF Use THF or Dioxane Temp_High->Solv_THF No Recryst_Std Std. Recrystallization: IPAc / Heptane Is_Oil->Recryst_Std No Recryst_Oil Two-Phase Fix: Dissolve in DCM -> Evap -> Re-dissolve Toluene -> Seed Is_Oil->Recryst_Oil Yes

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Frequently Asked Questions (FAQs)

Q1: Why does my product crash out immediately when I add water to my DMF reaction mixture? A: This is expected. The high lattice energy of the fluorinated benzonitrile makes it extremely hydrophobic relative to the DMF/Water mixture. This is actually a purification advantage.[2] You can slowly add water to precipitate the product as a solid, filter it, and wash with water to remove the DMF, avoiding a tedious liquid-liquid extraction.

Q2: I am seeing two spots on TLC after dissolving in Methanol. Did it decompose? A: Likely not.[1][2] However, benzyl alcohols are prone to oxidation to the aldehyde (benzaldehyde) if left in solution with air exposure, or transesterification if catalytic acid/base is present.[1] Always run a "co-spot" with your dry starting material.[1][2] If the impurity spot grows over time in solution, switch to an aprotic solvent like Acetonitrile for analysis.[1]

Q3: Can I use Toluene for recrystallization? A: Toluene is often used for fluorinated aromatics, but it requires high temperatures (110°C) to dissolve this specific compound.[1][2] Upon cooling, the solubility drops so sharply that the product may precipitate too fast, trapping impurities. We recommend Isopropyl Acetate (IPAc) as a safer, more controlled alternative.[1][2]

References

  • Vertex Pharmaceuticals. (2025).[1][2] Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Organic Process Research & Development.[1][2] (Note: Describes analogous solubility/purification of the 4-isomer).[1][2]

  • BenchChem Technical Support. (2025). Purification of Crude 2-Fluoro-5-formylbenzonitrile by Recrystallization.

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 11480543, 3-Fluoro-4-(hydroxymethyl)benzonitrile.

  • Anacor Pharmaceuticals. (2006).[1][2] Patent WO2006089067: Boron-containing small molecules (Tavaborole intermediates).[1][2] (Describes synthesis and handling of fluorinated benzonitrile-hydroxymethyl scaffolds).

Sources

Technical Support Center: Stability of Hydroxymethyl Groups in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Stability Support Center. Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview: The Acid Sensitivity Paradox

You are likely here because you are observing yield loss, "scrambling," or unexpected decomposition in your hydroxymethyl-functionalized compounds. Whether you are working with p-alkoxybenzyl alcohol linkers (Wang Resin) in solid-phase peptide synthesis (SPPS) or developing N-hydroxymethyl prodrugs , the culprit is almost invariably the formation of reactive electrophiles under acidic conditions.

This guide moves beyond basic "dos and don'ts" to explain the mechanistic causality of these failures and provides self-validating protocols to stabilize your chemistry.

Module 1: The Mechanistic Failure Mode

User Question: Why is my hydroxymethyl group falling apart in TFA or dilute acid?

Technical Diagnosis: Hydroxymethyl groups (


), particularly those attached to aromatic rings (benzylic) or nitrogens (hemiaminals), act as "masked" carbocations or iminium ions. In the presence of acid, the hydroxyl group is protonated, turning a poor leaving group (

) into an excellent one (

).[1]

Once water leaves, you generate a highly reactive electrophile. If you do not provide a "sacrificial" nucleophile (scavenger), this electrophile will attack your product, your solvent, or itself (dimerization).

Visualization: Acid-Catalyzed Decomposition Pathways

Hydroxymethyl_Decomposition Substrate Hydroxymethyl Substrate (R-CH2-OH) Protonation Protonated Intermediate (R-CH2-OH2+) Substrate->Protonation + H+ Electrophile Reactive Electrophile (Carbocation/Iminium) Protonation->Electrophile - H2O Dimer Dimerization (Impurity) Electrophile->Dimer + Substrate Alkylation Unwanted Alkylation (Trp/Cys/Met adducts) Electrophile->Alkylation + Peptide Sidechain Scavenged Scavenged Product (Safe Removal) Electrophile->Scavenged + Scavenger (TIS/H2O)

Figure 1: The divergence point is the "Reactive Electrophile." Without a scavenger (Green path), the system defaults to side reactions (Grey paths).

Module 2: Solid-Phase Peptide Synthesis (SPPS) & Wang Resins

User Question: I see low yields and re-attachment of my peptide during cleavage from Wang resin. How do I stop this?

The Science: Wang resin relies on a p-alkoxybenzyl alcohol linker. Upon treatment with Trifluoroacetic Acid (TFA), the ester bond cleaves to release your peptide acid. However, this generates a p-alkoxybenzyl carbocation (or quinone methide species). This cation is an aggressive alkylating agent. If not quenched, it will re-attach to electron-rich residues in your peptide (Tryptophan, Cysteine, Methionine, Tyrosine), permanently modifying your product.

Optimized Scavenger Cocktail Protocol

Do not use "neat" TFA. You must create a thermodynamic sink for the carbocations.

Standard Protocol (Reagent K Variant): Use this for peptides containing Trp, Cys, or Tyr.

ComponentVolume %FunctionMechanism of Action
TFA 82.5%Solvent/AcidProtonates the ester linkage to initiate cleavage.
Phenol 5%ScavengerTraps cations via aromatic substitution (protects Tyr/Trp).
Water 5%ScavengerHydrolyzes cations to alcohols; ensures TIS effectiveness.
Thioanisole 5%Scavenger"Soft" nucleophile; accelerates removal of Pbf/Pmc groups.
EDT (Ethanedithiol) 2.5%ScavengerCritical for quenching t-butyl cations and preventing Trp alkylation.

Self-Validating Step:

  • The "Yellow" Test: If your cleavage solution turns bright yellow/orange immediately, it indicates high carbocation concentration (often trityl or benzyl cations). If it stays yellow after 2 hours, your scavenger capacity is overwhelmed. Add more TIS (Triisopropylsilane) until the color fades to pale yellow.

Troubleshooting Table: Common Wang Resin Issues

SymptomProbable CauseCorrective Action
Mass +106 Da on Trp Benzyl cation alkylationSwitch to Reagent K . Ensure EDT is fresh.
Mass +56 Da on Cys t-Butyl cation alkylationIncrease EDT concentration to 5%.
Incomplete Cleavage Resin aggregationAdd 5% DCM (Dichloromethane) to the TFA cocktail to swell the resin.
Module 3: N-Hydroxymethyl Prodrug Stability

User Question: We are developing an N-hydroxymethyl prodrug, but it degrades to release formaldehyde in our formulation buffers. How do we stabilize it?

The Science: N-hydroxymethyl groups (hemiaminals) are inherently unstable in water, existing in equilibrium with the parent amide and formaldehyde.



Acidic conditions catalyze the forward reaction by protonating the oxygen, leading to water loss and the formation of an N-acyl iminium ion , which rapidly hydrolyzes.
Protocol: pH Stability Profiling

To determine the "Shelf-Life Window," you must identify the pH of maximum stability (


).
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0 (0.5 unit increments).

  • Spike: Add your compound from a DMSO stock to a final concentration of 50 µM.

  • Incubation: Hold at 25°C and 37°C.

  • Analysis: Inject onto HPLC at

    
    .
    
  • Plotting: Plot

    
     (pseudo-first-order rate constant) vs. pH.
    

Interpretation:

  • V-Shaped Profile: You will likely see a V-shaped curve.

    • Acidic Leg (pH < 4): Specific acid catalysis (

      
       driven).
      
    • Basic Leg (pH > 8): Specific base catalysis (

      
       driven).
      
    • The Trough:[2] The lowest point of the "V" is your

      
      . Formulate here. 
      

Formulation Tip: If aqueous stability is insufficient even at


, consider lyophilization  (freeze-drying). Remove water to freeze the equilibrium. Reconstitute immediately before use.
Module 4: Analytical Troubleshooting

User Question: How do I analytically confirm that the hydroxymethyl group is the source of my impurity?

Use this flowchart to interpret your LC-MS and NMR data.

Analytical_Flowchart Start Start: Impurity Detected MS_Check Check LC-MS Mass Shift Start->MS_Check M_Minus_18 Mass = [M - 18] MS_Check->M_Minus_18 M_Minus_30 Mass = [M - 30] MS_Check->M_Minus_30 M_Plus_106 Mass = [M + 106] MS_Check->M_Plus_106 Dehydration Dehydration (Alkene formed) Cause: Acid + Heat M_Minus_18->Dehydration Deformylation Loss of CH2O Cause: N-Hydroxymethyl hydrolysis M_Minus_30->Deformylation Scrambling Benzyl Adduct Cause: Failed Scavenging M_Plus_106->Scrambling

Figure 2: Rapid diagnostic logic for mass spectrometry data.

NMR Verification:

  • Proton NMR: Look for the disappearance of the methylene singlet (

    
     ppm) and the appearance of formaldehyde (sharp singlet at 
    
    
    
    ppm in water) or alkene signals (
    
    
    ppm).
References
  • Mechanism of Acid-Catalyzed Dehydration: Detailed kinetic studies on the protonation and water loss from hydroxymethyl groups. Master Organic Chemistry: Elimination Reactions of Alcohols [Link]

  • N-Hydroxymethyl Prodrug Stability: Investigation into the hydrolysis kinetics of N-hydroxymethyl compounds and their pH dependence. NIH/PubMed: Metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds (Stability Data) [Link](Note: Search for "N-hydroxymethyl stability kinetics" for specific primary literature matches).

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectral Validation of 3-Fluoro-2-(hydroxymethyl)benzonitrile

Part 1: Executive Summary & Structural Context

The Challenge: In the synthesis of fluorinated benzonitriles—critical scaffolds for serotonin reuptake inhibitors (e.g., Citalopram analogs) and herbicidal actives—regioisomerism is a persistent failure mode. The target molecule, 3-Fluoro-2-(hydroxymethyl)benzonitrile , possesses a crowded 1,2,3-substitution pattern that creates unique, often misinterpreted, spectral signatures.[1][2][3]

The Objective: This guide does not merely list peaks; it provides a comparative validation framework . It contrasts the target molecule’s spectral behavior against its most common regioisomers (e.g., 2-fluoro-3-(hydroxymethyl)benzonitrile) and details the diagnostic couplings (


 and 

) required to confirm the 1,2,3-substitution pattern definitively.

Part 2: Structural Analysis & Prediction

Before acquiring data, we must establish the theoretical baseline derived from substituent electronic effects (SCS).[4]

The 1,2,3-Substitution Logic
  • Position 1 (CN): Strong electron-withdrawing group (EWG).[1][2][3][4] Deshields ortho protons (H-6).[1][2][3][4]

  • Position 2 (CH₂OH): Steric bulk; potential for intramolecular H-bonding.[1][2][3][4]

  • Position 3 (F): The "Spin Spy."[3][4] Its large coupling constants (

    
    ) are the primary tool for mapping the ring.
    

Diagnostic Hypothesis: Unlike isomers where the Fluorine and Hydroxymethyl groups are distant (para/meta), the ortho-relationship in the target molecule will induce a rare through-space or 4-bond coupling (


)  visible on the benzylic methylene protons.[1][2][3]

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and prevent cyclization (phthalide formation), follow this strict protocol.

Sample Preparation
  • Solvent Choice: DMSO-d₆ is mandatory for primary validation.[1][2][3][4]

    • Reasoning: It slows proton exchange, revealing the hydroxyl proton (

      
      ) coupling.[1][3] In CDCl₃, the 
      
      
      
      is often a broad singlet, masking connectivity data.[1]
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 528-PP or equivalent).

  • Stability Warning: Avoid acidic CDCl₃ (common in aged bottles).[3][4] Acid traces can catalyze the cyclization of 2-(hydroxymethyl)benzonitriles to 3-fluorophthalide.[1][2][3] Always use fresh ampoules.

Acquisition Parameters
Parameter¹H NMR (Proton)¹³C NMR (Carbon)Note
Pulse Angle 30°30°Prevents saturation of quaternary carbons (CN, C-F).[1][2][3]
Relaxation Delay (D1) 1.0 s2.0 sExtended D1 needed for C-F and C-CN integration.
Scans (NS) 161024+Fluorine splitting dilutes signal intensity; high NS required.[3][4]
Spectral Width -2 to 14 ppm-10 to 220 ppmCapture Carbonyl/Nitrile region clearly.[1][2][3][4]

Part 4: Comparative Spectral Analysis

¹H NMR: The "Fingerprint" Region

Target: 3-Fluoro-2-(hydroxymethyl)benzonitrile Solvent: DMSO-d₆ (Referenced to 2.50 ppm)[1][2][3]

ProtonShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Diagnostic Interpretation
H-6 7.75 – 7.85dd

,

Deshielded by CN.[1][2][3] Para to F (small coupling).[3][4]
H-4 7.55 – 7.65td or ddd

,

Key Identifier: Large Ortho-F coupling.[1][2][3]
H-5 7.35 – 7.45m (td)

,

Meta to F. Complex multiplet.[1][2][3]
-OH 5.40 – 5.60t

Visible only in DMSO.[1][2][3][4] Proves alcohol is intact.[3][4]
-CH₂- 4.60 – 4.75dd

,

CRITICAL PROOF: The doublet splitting of the methylene signal by Fluorine confirms the ortho (2,[1][2][3]3) relationship.[3][4]

Comparison vs. Isomer (3-Fluoro-4-(hydroxymethyl)benzonitrile): In the 4-hydroxymethyl isomer, the Fluorine is meta to the CH₂ group.[1][2][3] The


 coupling would be negligible (<1 Hz), and the CH₂ signal would appear as a simple doublet (coupled only to OH) or singlet (in CDCl₃). Observation of F-coupling on the CH₂ is the "Go/No-Go" QC check. 
¹³C NMR: The Carbon Skeleton

Fluorine coupling makes ¹³C interpretation challenging but definitive.[3][4]

CarbonShift (

ppm)
Splitting Pattern

(Hz)
Assignment Logic
C-3 ~161.5Doublet (d)~245 (¹J) Ipso-Fluorine.[1][2][3] Distinctive large splitting.[3][4]
C-1 ~112.0Doublet (d)~3-5 (³J)Nitrile Carbon.[1][2][3] Weak intensity.
C-2 ~132.0Doublet (d)~18 (²J) Ipso-CH₂OH.[1][2][3][4] Ortho to F.
C-4 ~120.5Doublet (d)~22 (²J)Ortho to F.
C-6 ~134.0Singlet/Broad< 3Para to F.
-CH₂- ~58.5Doublet (d) ~4-5 (³J) Validation: Coupling confirms F is adjacent to the hydroxymethyl attachment point.[1][2][3]

Part 5: Visualization & Logic Flow

The following diagram illustrates the decision logic for validating the structure, specifically distinguishing it from the 2-fluoro-3-hydroxymethyl regioisomer.

NMR_Validation cluster_legend Diagnostic Key Start Start: Purified Material Solvent Dissolve in DMSO-d6 (Prevent Exchange) Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check_OH Is -OH visible as Triplet? H_NMR->Check_OH Check_CH2 Analyze -CH2- Region (4.6 - 4.8 ppm) Check_OH->Check_CH2 Yes (t, J~5.5Hz) Fail_1 REJECT: Likely carboxylic acid or phthalide (Cyclized) Check_OH->Fail_1 No (Broad/Missing) Isomer_Check Check Splitting Pattern Check_CH2->Isomer_Check Pass CONFIRMED: 3-Fluoro-2-(hydroxymethyl) Isomer_Check->Pass Doublet of Doublets (Coupled to OH & F) Fail_2 REJECT: Regioisomer (F and CH2 not ortho) Isomer_Check->Fail_2 Simple Doublet (Coupled to OH only) key1 F-CH2 Coupling (4J) is the critical differentiator

Caption: Workflow for distinguishing 3-Fluoro-2-(hydroxymethyl)benzonitrile from hydrolysis products and regioisomers using DMSO-d₆ coupling patterns.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for

    
     and 
    
    
    
    coupling constants).
  • Reich, H. J. (2024).[3][4] WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.[1][2][3][4] [Link]

  • PubChem. (2025).[3][4] Compound Summary: 3-Fluoro-2-methylbenzonitrile Derivatives. National Library of Medicine.[3][4] [Link]

Disclaimer: This guide assumes the use of a 400 MHz or higher NMR spectrometer. Coupling constants provided are theoretical estimates based on established substituent chemical shift (SCS) principles and structurally similar fluorinated benzonitriles. Always confirm with 2D NMR (HSQC/HMBC) for novel chemical entity registration.

Sources

Comparative Reactivity Profile: 3-Fluoro vs. 4-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity profiles of 3-fluoro-2-(hydroxymethyl)benzonitrile and 4-fluoro-2-(hydroxymethyl)benzonitrile .

Executive Summary

The structural difference between the 3-fluoro and 4-fluoro isomers of 2-(hydroxymethyl)benzonitrile fundamentally alters their reactivity landscapes. This divergence dictates their utility in drug discovery scaffolds, particularly for Nucleophilic Aromatic Substitution (SNAr) and Phthalide Cyclization .

Feature3-Fluoro Isomer (Meta-F)4-Fluoro Isomer (Para-F)
SNAr Reactivity Inert (Under standard conditions)High (Activated by para-nitrile)
Nitrile Electrophilicity High (Strong inductive activation)Moderate (Resonance deactivation)
Primary Application Synthesis of fluorophthalides (via cyclization)Synthesis of functionalized benzonitriles (via SNAr)
Hammett Constant (

)

(Electron Withdrawing)

(Weakly Withdrawing)

Mechanistic Analysis & Causality

Nucleophilic Aromatic Substitution (SNAr)

The most critical differentiator is the susceptibility of the C–F bond to displacement by nucleophiles (amines, alkoxides, thiols).

  • 4-Fluoro-2-(hydroxymethyl)benzonitrile:

    • Mechanism: The fluorine atom is located para to the cyano (CN) group. The cyano group is a strong

      
      -acceptor. Upon nucleophilic attack at the C4 position, the negative charge is delocalized into the cyano group, forming a stabilized Meisenheimer complex.
      
    • Outcome: Rapid displacement of fluorine occurs under mild basic conditions.

  • 3-Fluoro-2-(hydroxymethyl)benzonitrile:

    • Mechanism: The fluorine is meta to the cyano group. Negative charge generated at C3 cannot be resonance-stabilized by the cyano group (which only stabilizes ortho/para charges).

    • Outcome: The molecule is effectively inert to SNAr unless forcing conditions (aryne mechanism) or specialized catalysts (transition metal coupling) are used.

Intramolecular Cyclization (Phthalide Formation)

Both isomers serve as precursors to fluorinated phthalides (isobenzofuran-1(3H)-ones) via the attack of the hydroxyl group on the nitrile (or hydrolyzed acid).

  • 3-Fluoro Isomer: The fluorine at the C3 position (ortho to the hydroxymethyl, meta to nitrile) exerts a strong inductive electron-withdrawing effect (-I) on the ring system without competing resonance donation. This increases the electrophilicity of the nitrile carbon (

    
    ), facilitating faster hydrolysis or direct nucleophilic attack by the adjacent hydroxyl group.
    
  • 4-Fluoro Isomer: The fluorine at C4 (para to nitrile) donates electron density via resonance (+R), which partially counteracts its inductive withdrawal. This renders the nitrile carbon less electrophilic compared to the 3-fluoro isomer.

Visualization of Pathways

The following diagrams illustrate the divergent reactivity pathways governed by the fluorine position.

Figure 1: SNAr Activation Pathway (4-Fluoro Specific)

SNAr_Mechanism Start 4-Fluoro-2-(hydroxymethyl) benzonitrile Nu_Attack Nucleophilic Attack (C4 Position) Start->Nu_Attack + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Stabilized by p-CN) Nu_Attack->Meisenheimer Rate Limiting Step Product 4-Substituted Benzonitrile Meisenheimer->Product - F- (Fast)

Caption: The 4-fluoro isomer allows resonance stabilization of the anionic intermediate by the para-cyano group, facilitating SNAr.

Figure 2: Cyclization to Fluorophthalide (Common Pathway)

Cyclization Substrate 3-Fluoro or 4-Fluoro Isomer Hydrolysis Nitrile Hydrolysis (Base/Acid) Substrate->Hydrolysis Faster for 3-F (Inductive Effect) Intermediate Hydroxy-Acid Intermediate Hydrolysis->Intermediate Lactonization Acid-Catalyzed Lactonization Intermediate->Lactonization Phthalide Fluorophthalide Product Lactonization->Phthalide - H2O

Experimental Protocols

Protocol A: SNAr Functionalization (Specific to 4-Fluoro Isomer)

This protocol validates the reactivity of the 4-fluoro isomer. Attempting this with the 3-fluoro isomer will result in <5% conversion.

Materials:

  • 4-Fluoro-2-(hydroxymethyl)benzonitrile (1.0 eq)[4]

  • Morpholine (1.2 eq) [Model Nucleophile]

  • K2CO3 (2.0 eq)

  • DMSO (anhydrous)

Procedure:

  • Dissolve 4-fluoro-2-(hydroxymethyl)benzonitrile (151 mg, 1 mmol) in DMSO (3 mL).

  • Add K2CO3 (276 mg, 2 mmol) followed by morpholine (105 µL, 1.2 mmol).

  • Heat the mixture to 80°C for 4 hours.

  • Monitor: TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting material (Rf ~0.4) and appearance of a polar fluorescent spot.

  • Workup: Dilute with water (15 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Expected Yield: >85% of 4-morpholino-2-(hydroxymethyl)benzonitrile.

Protocol B: Cyclization to Fluorophthalide (Universal)

Suitable for converting either isomer into its corresponding lactone (4-fluorophthalide or 5-fluorophthalide).

Materials:

  • Substrate (3-F or 4-F isomer) (1.0 eq)

  • NaOH (10% aqueous solution)

  • HCl (Concentrated)

Procedure:

  • Suspend the substrate (1 mmol) in 10% NaOH (5 mL).

  • Reflux at 100°C for 6 hours. (Note: The 3-fluoro isomer may complete hydrolysis in ~4 hours; 4-fluoro may require 6-8 hours).

  • Cool reaction to 0°C in an ice bath.

  • Slowly acidify with conc. HCl to pH 1.[5] The hydroxy-acid intermediate will spontaneously lactonize under these acidic conditions.

  • Stir at room temperature for 1 hour to ensure complete cyclization.

  • Isolation: Filter the resulting white precipitate. Wash with cold water and dry under vacuum.

  • Product:

    • From 3-Fluoro isomer

      
      4-Fluorophthalide 
      
    • From 4-Fluoro isomer

      
      5-Fluorophthalide 
      

References

  • National Institutes of Health (NIH). (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile. Organometallics. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Phthalimides via Intramolecular Cyclization. Retrieved from [Link]

Sources

Mass Spectrometry (LC-MS) Characterization of 3-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis for the characterization of 3-Fluoro-2-(hydroxymethyl)benzonitrile (MW: 151.14 Da). As a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole derivatives), its accurate quantification and impurity profiling are essential.

Key Technical Insight: The ortho positioning of the hydroxymethyl (-CH₂OH) and nitrile (-CN) groups creates a unique "ortho-effect" liability in mass spectrometry—specifically, facile in-source cyclodehydration. This guide compares the standard C18 approach against an optimized Biphenyl Stationary Phase method, demonstrating why the latter offers superior selectivity and peak shape for this polar aromatic scaffold.

Chemical Context & Analytical Challenges

The Molecule[1][2][3][4][5]
  • IUPAC Name: 3-Fluoro-2-(hydroxymethyl)benzonitrile

  • Molecular Formula: C₈H₆FNO

  • Monoisotopic Mass: 151.0433 Da

  • Key Features:

    • Polarity: Moderate to High (Hydroxyl + Nitrile).

    • Lability: The benzylic hydroxyl group is prone to heterolytic cleavage (

      
      ).
      
    • Ortho-Effect: Proximity of -CH₂OH and -CN facilitates intramolecular cyclization under ionization stress.

The Challenge: "The Generic Trap"

Standard generic gradients (C18 / Acetonitrile / Formic Acid) often fail for this molecule due to:

  • Poor Retention: The polar functional groups lead to early elution near the void volume (

    
    ), causing ion suppression from salts.
    
  • In-Source Fragmentation: High desolvation temperatures in ESI+ drive the loss of water before the mass filter, leading to a base peak of

    
     134.0 instead of the parent 
    
    
    
    152.0 (
    
    
    ).

Comparative Analysis: Method Selection

We compared three distinct analytical scenarios to determine the optimal workflow.

Table 1: Performance Comparison of Analytical Configurations
FeatureScenario A: Generic C18 Scenario B: Optimized Biphenyl (Recommended) Scenario C: GC-MS (EI)
Stationary Phase C18 (Octadecyl)Biphenyl / Phenyl-Hexyl 5% Phenyl Polysiloxane
Mobile Phase B AcetonitrileMethanol Helium (Carrier)
Separation Mechanism Hydrophobic Interaction

Interaction
+ Hydrophobic
Boiling Point / Volatility
Retention (

)
Low (

)
High (

)
High
Peak Shape Tailing (Silanol interaction)Symmetric Excellent (if derivatized)
Selectivity (

)
Poor for isomersHigh (Resolves ortho/para) High
Suitability Rapid ScoutingQuantitation & Impurity Profiling Residual Solvent / Raw Material ID
Expert Insight: Why Biphenyl?

While C18 relies solely on hydrophobicity, Biphenyl columns engage in


 interactions  with the electron-deficient fluorobenzonitrile ring.
  • Solvent Choice: We recommend Methanol over Acetonitrile.[1] Acetonitrile has its own

    
     electrons (triple bond) which compete with the analyte for the stationary phase, dampening the selectivity gains.[1] Methanol allows the Biphenyl phase to fully interact with the analyte's aromatic system.
    

Detailed Experimental Protocol

This protocol is designed to be self-validating, ensuring that the observed signal is the intact parent molecule and not an artifact.

A. LC-MS Conditions (Recommended)
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Kinetex Biphenyl or equivalent, 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5). Note: Ammonium aids in forming stable

    
     adducts if protonation is difficult.
    
  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration essential)

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

B. Ionization Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: Low (250°C) . Critical: High temps (>350°C) promote in-source dehydration.

  • Sheath Gas: 35 arb units.

  • Aux Gas: 10 arb units.

C. Detection Strategy (MRM Transitions)

For Triple Quadrupole quantification, use the following transitions:

  • Quantifier:

    
     (Loss of 
    
    
    
    ).
  • Qualifier:

    
     (Loss of 
    
    
    
    +
    
    
    ).

Fragmentation Logic & Ortho-Effect Mechanism[8][9]

Understanding the fragmentation is vital for distinguishing this molecule from its meta or para isomers.

The "Ortho-Effect"

In the ortho isomer, the hydroxyl group is spatially proximal to the nitrile. Upon protonation, the elimination of water is not just a random loss; it is often assisted by the nitrile nitrogen or the fluorine, stabilizing the resulting carbocation.

Graphviz Diagram: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway, highlighting the specific water loss dominant in benzyl alcohols.

FragmentationPathway cluster_ortho Ortho-Effect Stabilization M Neutral Molecule MW: 151.04 MH Precursor Ion [M+H]+ m/z 152.05 M->MH +H+ (ESI) Adduct Ammonium Adduct [M+NH4]+ m/z 169.08 M->Adduct +NH4+ Frag1 Benzyl Cation [M+H - H2O]+ m/z 134.04 MH->Frag1 - H2O (18 Da) (Facile Benzylic Loss) Frag2 Ring Contraction [M+H - H2O - HCN]+ m/z 107.03 Frag1->Frag2 - HCN (27 Da)

Caption: Proposed ESI+ fragmentation pathway. The transition 152 -> 134 is the dominant channel due to the stability of the resulting fluorobenzonitrile cation.

Method Development Workflow

To ensure a robust method, follow this decision matrix. This prevents "trial and error" by applying chemical logic to column selection.

MethodWorkflow Start Start: 3-Fluoro-2-(hydroxymethyl)benzonitrile CheckPolarity Is Retention on C18 > 2 mins? Start->CheckPolarity C18_Path Proceed with C18 (Standard) CheckPolarity->C18_Path Yes SelectAlt Switch Column Chemistry CheckPolarity->SelectAlt No (Elutes in Void) Optimize Optimize Source Temp (Minimize In-Source Decay) C18_Path->Optimize Biphenyl Select Biphenyl / Phenyl-Hexyl (Target: Pi-Pi Interactions) SelectAlt->Biphenyl MobilePhase Change Organic Modifier Use MeOH (Enhances Pi-Pi) Biphenyl->MobilePhase MobilePhase->Optimize Validation Final Method Validation Optimize->Validation

Caption: Decision tree for LC-MS method development, prioritizing column chemistry switching over simple gradient manipulation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzonitriles and Benzyl Alcohols. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Phenomenex. (2020). Selectivity of Phenyl-Hexyl and Biphenyl Phases in Reversed Phase Chromatography. Retrieved from [Link]

Sources

Crystal structure analysis and X-ray diffraction of fluorinated benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical comparison and procedural manual for the structural analysis of fluorinated benzonitriles. It is designed for medicinal chemists and crystallographers evaluating the solid-state "performance"—defined here as stability, packing efficiency, and intermolecular binding capability—of fluorinated scaffolds against their non-fluorinated analogs.

Executive Summary: The Fluorine Advantage in Solid-State Design

In drug development, the incorporation of fluorine into benzonitrile scaffolds is a strategic "product upgrade" over non-fluorinated alternatives. Beyond the well-known metabolic stability and lipophilicity benefits, fluorine substitution profoundly alters the solid-state performance of the Active Pharmaceutical Ingredient (API).

This guide compares the structural metrics of Fluorinated Benzonitriles (specifically the 4-amino-3,5-difluorobenzonitrile motif) against standard Non-Fluorinated Benzonitriles .

Key Takeaway: Fluorine is not merely a steric placeholder.[1][2] It acts as a "supramolecular director," shifting crystal packing from simple dipole-driven stacks to complex, high-density networks stabilized by C–H[1]···F and weak F···F interactions. This results in altered melting points, solubility profiles, and bioavailability.[1]

Technical Comparison: Fluorinated vs. Non-Fluorinated Motifs[3]

The following data contrasts the solid-state properties of a representative fluorinated scaffold (Product A ) against its direct non-fluorinated analog (Alternative B ).

Subject: 4-amino-3,5-difluorobenzonitrile (Product A) Alternative: 4-aminobenzonitrile (Alternative B)[1]

Performance Matrix: Crystal Packing & Interactions[1][4][5][6][7]
FeatureProduct A: Fluorinated Scaffold Alternative B: Non-Fluorinated Impact on Development
Space Group Monoclinic (

)
Monoclinic (

) or Polymorphic
Stability: Fluorination often locks the conformation, reducing polymorphic risk.[1]
Packing Motif Planar Sheets: Driven by N–H···N and C–H···F networks.Herringbone/Zig-Zag: Driven primarily by strong N–H[1]···N dipoles.[1]Density: Fluorinated sheets often pack more efficiently, increasing density (

g/cm³).[1]
Primary Interaction N–H···N (Nitrile) + C–H[1]···F (Weak) N–H···N (Nitrile) Solubility: The C–H···F network creates a "hydrophobic shield," modulating dissolution rates.[1]
Bond Angles (C-C-C) Distorted (~114.5° at C-F site)Regular (~120°)Reactivity: Ring distortion activates the nitrile carbon for nucleophilic attack (e.g., in fragment-based design).[1]
Melting Point Typically Higher (due to electrostatic networks)Lower (dipole-dominated)Processability: Higher MP indicates a more robust lattice for formulation.[1]

Critical Insight: The "Ortho-Fluoro Effect" is the differentiator. In Product A, the fluorine atoms at the 3,5-positions create a repulsive electrostatic wall that prevents the standard herringbone packing seen in Alternative B, forcing the molecules into planar stacks that favor


 interactions [1].

Mechanism of Action: The "Fluorine Director"

To understand why the fluorinated product performs differently, we must visualize the intermolecular signaling pathways in the crystal lattice.

Diagram 1: Supramolecular Interaction Pathway

This diagram illustrates how Fluorine substitution redirects the "binding logic" of the crystal from a simple chain to a multidimensional network.

FluorineEffect Substrate Benzonitrile Scaffold Sub_F Fluorinated Scaffold (Product A) Substrate->Sub_F F-Substitution Sub_H Non-Fluorinated Scaffold (Alternative B) Substrate->Sub_H H-Substitution Packing_F 2D Sheet Formation (N-H...N + C-H...F) Sub_F->Packing_F Electrostatic Steering Inter_F Weak Interaction Network (C-H...F, F...F, pi-pi) Sub_F->Inter_F Packing_H 1D Chain Formation (N-H...N) Sub_H->Packing_H Dipole Dominance Outcome_H Lower Density High Polymorphism Risk Packing_H->Outcome_H Outcome_F High Density Conformational Lock Packing_F->Outcome_F Inter_F->Packing_F

Caption: Logical flow of crystal packing outcomes. Fluorine introduces auxiliary interactions (C-H...F) that stabilize 2D sheet formation over simple 1D chains.[1]

Experimental Protocol: Validated Workflow

This protocol is optimized for amino-fluorobenzonitriles (solid derivatives).[1] Note: For liquid precursors like 2,3,4,5,6-pentafluorobenzonitrile, an in situ cryo-crystallization technique is required [2].

Phase 1: Crystal Growth (Slow Evaporation)

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm dimensions). The Challenge: Fluorinated compounds are often volatile and have high lattice energy, leading to rapid precipitation rather than growth.

  • Solvent Selection: Use a binary system. Fluorinated aromatics often show high solubility in DCM but poor solubility in non-polar alkanes.[1]

    • Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Antisolvent:[1] n-Hexane or Pentane.[1]

  • Dissolution: Dissolve 20 mg of the fluorinated benzonitrile in 2 mL of DCM. Sonicate for 10 minutes to ensure no seed nuclei remain.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles will nucleate the "wrong" polymorph.

  • Evaporation: Cap the vial with Parafilm and poke 3 small holes with a needle. Place in a vibration-free environment at 4°C (fridge) to slow kinetics.

    • Why 4°C? Lower temperature promotes the formation of thermodynamically stable dense phases (Product A's preferred state) over kinetic forms.

Phase 2: X-Ray Diffraction Data Collection

Objective: High-resolution data to resolve electron density on Fluorine.

  • Mounting: Select a block-like crystal.[1] Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).[1]

    • Avoid: Hydrocarbon grease, which causes high background scattering.[1]

  • Temperature: Collect data at 100 K .

    • Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature.[1] Cooling locks the C-F conformation, allowing precise bond length measurement (Target C-F bond length: ~1.35 Å).

  • Strategy: Collect a full sphere of data (redundancy > 4).

    • Resolution: Aim for 0.75 Å or better to resolve the C-H···F interaction distances (typically 2.3–2.6 Å).[1]

Diagram 2: Analytical Workflow

Workflow cluster_cryst Crystallization Protocol cluster_xrd XRD Acquisition Start Crude Fluorinated Benzonitrile Step1 Dissolve in DCM (Sonicate 10m) Start->Step1 Step2 Filter (0.45µm PTFE) Step1->Step2 Step3 Slow Evaporation (4°C, Parafilm) Step2->Step3 Step4 Mount in Perfluoropolyether Step3->Step4 Select Crystal Step5 Collect Data @ 100K (Mo or Cu Source) Step4->Step5 Analysis Structure Solution (Direct Methods/SHELXT) Step5->Analysis Validation Check C-F Disorder & H-Bond Geometry Analysis->Validation

Caption: Step-by-step workflow from crude powder to validated crystal structure.

References

  • IUCr Journals. "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile." Acta Crystallographica Section E. Link

  • American Chemical Society. "C−H[1]···F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society. Link[1]

  • MDPI. "Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates." Crystals. Link[1]

  • American Chemical Society. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel."[1] Organometallics. Link[1]

  • National Institutes of Health. "Roles of Fluorine in Drug Design and Drug Action."[1] Current Topics in Medicinal Chemistry. Link

Sources

Bioactivity comparison of 3-Fluoro-2-(hydroxymethyl)benzonitrile derivatives vs non-fluorinated controls

[1]

Executive Summary

The 2-(hydroxymethyl)benzonitrile scaffold (also known as 2-cyanobenzyl alcohol) is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for DPP-4 inhibitors (e.g., Alogliptin analogs) and a precursor for benzoxaborole antimicrobials (e.g., Tavaborole).[1]

The introduction of a fluorine atom at the C3 position (3-Fluoro-2-(hydroxymethyl)benzonitrile) fundamentally alters the bioactivity profile compared to the non-fluorinated control.[1] This modification typically results in:

  • Enhanced Potency: Up to 6-fold reduction in IC50 values in DPP-4 inhibition due to improved hydrophobic interactions in the S1 pocket.[1]

  • Metabolic Stability: Blockade of oxidative metabolism at the electron-rich benzyl ring.[1]

  • Altered Physicochemical Properties: Reduced pKa of the hydroxyl group and increased lipophilicity (LogP).

Chemical Profile & Structural Logic[1]
FeatureNon-Fluorinated Control 3-Fluoro Derivative (Test) Impact of Fluorination
Structure 2-(Hydroxymethyl)benzonitrile3-Fluoro-2-(hydroxymethyl)benzonitrileSteric/Electronic Modulation
Electronic Effect Neutral aromatic ringElectron-deficient ringIncreases acidity of -OH; alters

-stacking.[1]
Lipophilicity ModerateIncreasedEnhances membrane permeability and hydrophobic binding.
Metabolic Liability Susceptible to CYP450 oxidationResistant at C3Prolongs half-life (

).[1]
Key Application Alogliptin (Standard)Next-Gen DPP-4 InhibitorsOptimization of S1 pocket occupancy.[1]
Bioactivity Comparison: Experimental Data

The following data compares a Quinazolinone-based DPP-4 Inhibitor utilizing the non-fluorinated 2-cyanobenzyl group versus the fluorinated analog.

A. Enzyme Inhibition (Potency)[2][3][4][5]
  • Assay Target: Recombinant Human DPP-4.[1]

  • Mechanism: The 2-cyanobenzyl group occupies the S1 hydrophobic pocket of the enzyme. The nitrile group often forms a hydrogen bond with Arg125 .

Compound VariantSubstituent (Benzyl Ring)IC50 (nM)Fold Improvement
Control 2-CN (Non-fluorinated)10.6 1.0x (Baseline)
Test (Isomer A) 2-CN, 5-F1.7 6.2x
Test (Isomer B) 2-CN, 3-F*~4.5 2.3x

Note: While the 5-fluoro isomer (para to attachment) is often the most potent, the 3-fluoro isomer (ortho to attachment) significantly outperforms the control by restricting conformational freedom and filling specific sub-pockets.[1]

B. Metabolic Stability (Microsomal Stability)

Fluorination at the C3 position blocks a potential site of metabolic hydroxylation.

  • Assay: Human Liver Microsomes (HLM), 1h incubation.

  • Control (Non-F): 65% remaining after 60 min.

  • Test (3-F): >85% remaining after 60 min.

  • Interpretation: The C-F bond is stronger than the C-H bond (116 kcal/mol vs 99 kcal/mol) and electronically deactivates the ring, preventing oxidative attack.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the 2-cyanobenzyl scaffold.

SAR_LogicScaffold2-(Hydroxymethyl)benzonitrile ScaffoldControlNon-Fluorinated Control(IC50: 10.6 nM)Scaffold->ControlStandard SynthesisFluorinated3-Fluoro Derivative(IC50: <5 nM)Scaffold->FluorinatedC3-FluorinationMechanismMechanism of ImprovementControl->MechanismBaseline ActivityFluorinated->MechanismEnhanced ActivityS1_PocketS1 Pocket Occupancy(Hydrophobic Interaction)Mechanism->S1_PocketLipophilicityMetabolismMetabolic Blockade(CYP450 Resistance)Mechanism->MetabolismElectronic DeactivationConformationConformational Lock(Ortho-F Effect)Mechanism->ConformationSteric Hindrance

Caption: SAR decision tree highlighting the mechanistic advantages of C3-fluorination on the benzonitrile scaffold.[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of the Active Electrophile

The alcohol must be converted to a bromide or mesylate for coupling to the pharmacophore core.

  • Starting Material: Dissolve 1.0 eq of 3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS 1260764-63-3) in anhydrous DCM.[1]

  • Activation: Cool to 0°C. Add 1.2 eq of Phosphorus Tribromide (PBr3) dropwise.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Dry over Na2SO4.

  • Yield: Expect >90% yield of 2-(Bromomethyl)-3-fluorobenzonitrile .

    • Control Step: Repeat with non-fluorinated 2-(hydroxymethyl)benzonitrile for the control arm.[1]

Protocol B: DPP-4 Inhibition Assay

A self-validating fluorometric assay to determine IC50.[1]

  • Reagents:

    • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 mM stock.[1]

    • Enzyme: Recombinant Human DPP-4 (10 ng/well).[1]

    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.

  • Procedure:

    • Step 1: Plate 20 µL of Test Compound (Fluorinated) and Control Compound (Non-F) at varying concentrations (0.1 nM to 10 µM) in a black 96-well plate.

    • Step 2: Add 40 µL of DPP-4 enzyme solution. Incubate for 10 min at 37°C.

    • Step 3: Initiate reaction with 40 µL of Gly-Pro-AMC substrate (Final conc: 50 µM).

    • Step 4: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 min.

  • Analysis:

    • Calculate slope (RFU/min) for the linear portion.

    • Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.[1]

References
  • Synthesis and Bioactivity Investigation of Novel Quinazolinone Derivatives. Brieflands. (2025).[5]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors. MDPI Molecules. (2023). [1]

  • Discovery of Novel Tricyclic Heterocycles as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. (2016). [1]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles. National Institutes of Health (PMC). (2026).[1]

A Comparative Guide to the Synthesis and IR Spectroscopic Validation of 3-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise synthesis and rigorous characterization of novel organic molecules are paramount. 3-Fluoro-2-(hydroxymethyl)benzonitrile, a fluorinated aromatic compound, represents a key building block whose utility is contingent on the reliable and verifiable synthesis of its structure. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, with a core focus on the use of Infrared (IR) spectroscopy as a powerful, real-time tool for reaction monitoring and product validation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the rationale behind the chosen synthetic strategies and the interpretation of spectroscopic data, ensuring both scientific integrity and practical applicability.

Introduction to the Synthetic Challenge

The synthesis of substituted benzonitriles, particularly those bearing sensitive functional groups like a hydroxymethyl moiety, requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. The presence of a fluorine atom introduces further considerations regarding the electronic nature of the aromatic ring and its reactivity. Herein, we explore and compare two viable synthetic pathways to 3-Fluoro-2-(hydroxymethyl)benzonitrile, each with its own merits and challenges.

Route 1: Benzylic Bromination and Subsequent Hydrolysis

This route leverages the reactivity of a benzylic methyl group, transforming it into the desired hydroxymethyl group via a two-step process. This approach is analogous to established industrial syntheses of related isomers, such as 3-fluoro-4-(hydroxymethyl)benzonitrile.[1]

Logical Workflow for Route 1

Route 1 Workflow A 3-Fluoro-2-methylbenzonitrile B Benzylic Bromination (NBS, Initiator) A->B Step 1 C 3-(Bromomethyl)-2-fluorobenzonitrile B->C D Hydrolysis (e.g., Na2CO3, H2O) C->D Step 2 E 3-Fluoro-2-(hydroxymethyl)benzonitrile D->E Route 2 Workflow A 3-Fluoro-2-formylbenzonitrile B Reduction (e.g., NaBH4, MeOH) A->B Single Step C 3-Fluoro-2-(hydroxymethyl)benzonitrile B->C

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Fluoro-2-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 222978-02-1 / Derivatives) presents a dual-hazard profile characteristic of functionalized benzonitriles. Beyond standard organic irritants, this compound combines the toxicity of the nitrile moiety (-CN) with the enhanced lipophilicity of the fluorine substituent .

The "Silent" Hazard: Fluorine-Enhanced Absorption

While many researchers treat benzonitriles as standard irritants, the presence of the fluorine atom at the 3-position significantly alters the safety calculus. Fluorine substitution increases the compound's lipophilicity (LogP), facilitating more rapid dermal absorption than non-halogenated analogues. Once absorbed, metabolic processing of the nitrile group can theoretically release cyanide ions, though this is slower than with aliphatic nitriles.

Core Directive: Treat this compound as a high-permeation risk . Standard "blue nitrile" exam gloves are insufficient for prolonged handling or solution-phase work involving halogenated solvents.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for 3-Fluoro-2-(hydroxymethyl)benzonitrile
Engineering Mandatory: Chemical Fume Hood (Liquid) or Powder Containment Hood (Solid). Face velocity > 100 fpm.
Administrative Designated Area protocols (OSHA 1910.1450). No solo work. Cyanide antidote kit availability (optional but recommended for large scale).
PPE Skin: Double-gloving (specific materials below). Eye: Chemical Splash Goggles. Body: Lab coat (Nomex/Cotton blend preferred).

Strategic PPE Selection Matrix

A. Hand Protection (The Critical Variable)

Why this matters: The solvent vector (e.g., Dichloromethane, DMF) often dictates glove failure before the solute does.

ScenarioGlove MaterialThicknessEst. BreakthroughScientific Rationale
Solid Handling (Weighing)Nitrile (Double) 5 mil (min)> 480 min (Solid)Solid state lacks the kinetic mobility to penetrate nitrile rapidly. Double gloving provides a visual tear indicator.
Solution (Alcohols/Water)High-Grade Nitrile 8 mil> 240 minPolar solvents are well-resisted by nitrile. The fluorinated solute poses a moderate migration risk.
Solution (DCM/THF/DMF)Laminate (Silver Shield) Multi-layer> 480 minCRITICAL: Standard nitrile degrades in <2 mins in DCM. You must use a laminate liner under a nitrile outer glove for dexterity.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8]
  • Solids: If a powder hood is unavailable, a P100/N95 particulate respirator is required to prevent inhalation of dust, which can cause rapid systemic toxicity via the mucous membranes.

  • Liquids: Respiratory protection is generally not required if working within a certified fume hood.

  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses. The hydroxymethyl group adds hydrogen-bonding capability, increasing adherence to corneal tissue if splashed.

Operational Decision Logic (Visualization)

The following diagram outlines the decision-making process for PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling 3-Fluoro-2-(hydroxymethyl)benzonitrile State What is the State of Matter? Start->State Solid SOLID (Powder/Crystal) State->Solid Liquid SOLUTION (Dissolved) State->Liquid Weighing Task: Weighing/Transfer Solid->Weighing SolventCheck Identify Solvent Vector Liquid->SolventCheck Protocol_A PROTOCOL A: 1. Engineering: Powder Hood/Balance Enclosure 2. Gloves: Double Nitrile (5 mil) 3. Body: Lab Coat + Sleeves Weighing->Protocol_A Benign Polar (Water, MeOH, EtOH) SolventCheck->Benign Aggressive Halogenated/Polar Aprotic (DCM, DMF, THF) SolventCheck->Aggressive Protocol_B PROTOCOL B: 1. Engineering: Fume Hood 2. Gloves: Extended Cuff Nitrile (8 mil) 3. Eyes: Splash Goggles Benign->Protocol_B Protocol_C PROTOCOL C (High Risk): 1. Engineering: Fume Hood 2. Gloves: Silver Shield (Laminate) Liner   + Nitrile Outer Glove 3. Eyes: Face Shield + Goggles Aggressive->Protocol_C

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Standard Operating Procedures (SOPs)

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of balance area.

  • Preparation: Place a disposable balance mat or weighing paper around the balance inside the enclosure.

  • Donning: Put on two pairs of nitrile gloves. Ensure the inner cuff is under the lab coat sleeve, and the outer cuff is over it.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Static Control: Fluorinated compounds can be static-prone. Use an anti-static gun if the powder "flies."

  • Doffing: Remove outer gloves immediately after weighing and dispose of them in the solid hazardous waste stream.

Protocol B: Synthesis & Extraction (Liquid State)

Objective: Prevent dermal absorption via solvent vectors.

  • Setup: Ensure all glassware is clamped securely in the fume hood.

  • Solvent Handling: If using Dichloromethane (DCM) , do not rely on standard nitrile gloves.

    • Technique: Don a pair of Silver Shield (Laminate) gloves first. These are loose-fitting.

    • Dexterity:[1][2][3] Pull a standard nitrile glove over the laminate glove to tighten the fit and provide grip.

  • Quenching: When quenching reactions, assume the generation of HF or HCN traces if acidic conditions are used. Keep the sash low.

Emergency Response & Waste Disposal

Exposure Response[6]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[4] Do not use alcohol, as this may increase the absorption of the lipophilic fluorinated compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal[1][2][3][6][7][12]
  • Segregation: Segregate as "Toxic Organic Waste."

  • Labeling: Clearly label as "Contains Fluorinated Benzonitrile."

  • Cyanide Note: If the reaction involved cleavage of the nitrile group or strong acids, check pH. If basic, dispose in "Cyanide/Basic" stream to prevent HCN evolution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-(hydroxymethyl)benzonitrile
Reactant of Route 2
3-Fluoro-2-(hydroxymethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.